Difluoroacetaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,2-difluoroacetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2F2O/c3-2(4)1-5/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNMRIXYSHIIGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80878683 | |
| Record name | DIFLUOROACETALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80878683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
430-69-3 | |
| Record name | DIFLUOROACETALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80878683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Difluoroacetaldehyde as a Lipophilic Hydrogen Bond Donor in Drug Design: A Technical Guide
Introduction: Beyond Classical Hydrogen Bonds in Drug Discovery
In the landscape of medicinal chemistry, the hydrogen bond stands as a cornerstone of molecular recognition, governing the intricate dance between a drug molecule and its biological target.[1] Traditionally, drug designers have relied on classical hydrogen bond donors (HBDs) such as hydroxyl (-OH) and amine (-NH) groups to form these critical interactions. However, these functional groups often introduce a polarity penalty, potentially compromising cell permeability and metabolic stability, and creating challenges in balancing aqueous solubility with the ability to cross lipid membranes.[1][2][3]
This guide delves into an elegant solution that has gained significant traction: the use of lipophilic hydrogen bond donors (LHBDs) . Specifically, we will explore the unique properties and strategic applications of the difluoromethyl group (-CHF₂) , the core functional moiety of difluoroacetaldehyde. This group acts as a subtle yet potent HBD, capable of forming meaningful interactions without the associated baggage of high polarity. By replacing traditional HBDs with a difluoromethyl group, medicinal chemists can enhance lipophilicity, improve metabolic stability, and fine-tune binding affinity, thereby navigating the complex multiparameter optimization challenge that defines modern drug discovery.[4][5][6]
Section 1: The Physicochemical Rationale of the Difluoromethyl Group
The capacity of the difluoromethyl group to function as an HBD is rooted in its unique electronic architecture. The two highly electronegative fluorine atoms exert a powerful inductive electron-withdrawing effect, which polarizes the carbon-hydrogen bond (C-H). This polarization imparts a significant partial positive charge on the hydrogen atom, rendering it sufficiently acidic to engage in a hydrogen bond with a suitable acceptor, such as a backbone carbonyl oxygen in a protein active site.[7][8]
Quantifying Hydrogen Bond Donor Strength
The strength of an HBD can be quantified using various experimental and computational methods. A key experimental parameter is the Abraham hydrogen bond acidity, denoted as A. Studies have systematically measured this parameter for a range of compounds.[4][9]
It was determined that the difluoromethyl group acts as an HBD on a scale comparable to thiophenols and anilines, though it is weaker than a hydroxyl group.[4][5][9] This moderate strength is a key advantage, allowing for fine-tuning of interactions without introducing excessive polarity that could hinder membrane permeability.
The "Lipophilic" Paradox: A Nuanced View on LogP
While often termed a "lipophilic" HBD, the effect of the difluoromethyl group on a molecule's partition coefficient (logP) is not always straightforward. The replacement of a methyl group (-CH₃) with a difluoromethyl group (-CHF₂) can lead to a modest increase or even a slight decrease in lipophilicity, depending on the molecular context.[4][9]
The term "lipophilic hydrogen bond donor" is therefore best understood in a relative sense: the -CHF₂ group provides H-bonding capability for a much smaller polarity cost compared to classical donors like -OH or -NH₂. This unique balance is its primary strategic value.
Table 1: Comparative Hydrogen Bond Acidity and Lipophilicity
| Functional Group | H-Bond Acidity (A) | Typical ΔlogP (vs. -CH₃) | Polarity Profile |
| Hydroxyl (-OH) | High (e.g., ~0.3-0.6) | Highly Negative | High |
| Amine (-NH₂) | Moderate (e.g., ~0.1-0.2) | Negative | Moderate-High |
| Thiol (-SH) | Low-Moderate (e.g., ~0.1) | Slightly Negative | Moderate |
| **Difluoromethyl (-CHF₂) ** | Low-Moderate (0.085–0.126)[4][5] | -0.1 to +0.4[4][9] | Low |
Data synthesized from multiple sources for illustrative comparison.[4][5][9]
Section 2: Strategic Application as a Bioisostere
The true power of the difluoromethyl group lies in its application as a bioisostere—a chemical substituent that can replace another group without significantly altering the molecule's biological activity, while potentially improving its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Mimicking Classical HBDs
The -CHF₂ group is an effective bioisostere for hydroxyl, thiol, and in some contexts, amine groups.[4][5] This substitution offers several key advantages:
-
Metabolic Stability: The C-H bond in a -CHF₂ group is more resistant to oxidative metabolism by cytochrome P450 enzymes compared to the C-H bonds adjacent to the heteroatoms in alcohols or amines.[10]
-
Reduced Polarity: As discussed, it provides H-bonding with a lower polarity cost, aiding in cell permeability.
-
Fine-Tuning pKa: The strong electron-withdrawing nature of the group can lower the pKa of nearby acidic or basic centers, which can be used to optimize target engagement or solubility.
Caption: Bioisosteric replacement of traditional HBDs with a -CHF₂ group.
A Stable Mimic of the Peptide Bond
An advanced application is the use of a difluoromethylene group (-CF₂-) as part of a stable peptide bond isostere. The native amide bond is susceptible to cleavage by proteases. Replacing the scissile amide bond with a non-hydrolyzable mimic can dramatically increase the in vivo half-life of peptide-based drugs.[11] The (Z)-fluoroalkene peptide isostere, for instance, can mimic the geometry and electronic properties of the peptide bond, with the fluorine atom participating in hydrogen bonding interactions.[12]
Section 3: Experimental and Computational Validation Workflows
A rigorous evaluation of the H-bonding capabilities of a novel compound containing a difluoromethyl group is essential. This involves a synergistic approach combining experimental biophysical techniques and computational modeling.
Caption: Integrated workflow for evaluating -CHF₂ containing compounds.
Experimental Protocol: Quantifying H-Bond Donor Strength via UV-Vis Titration
This method provides a direct measure of the binding affinity between the HBD (the analyte) and a colorimetric sensor, yielding an equilibrium constant (Keq) that reflects H-bond strength.[13][14]
Objective: To determine the ln(Keq) for the association of a -CHF₂ containing compound with a hydrogen bond acceptor sensor.
Materials:
-
Analyte (-CHF₂ compound)
-
Colorimetric sensor (e.g., a pyrazinone-based sensor)[14]
-
Spectrophotometer-grade dichloromethane (CH₂Cl₂)
-
96-well, glass-coated, flat-bottom plates
-
Multichannel pipette
Methodology:
-
Stock Solution Preparation:
-
Prepare a stock solution of the colorimetric sensor in CH₂Cl₂ at a known concentration (e.g., 1 mM).
-
Prepare a stock solution of the analyte in CH₂Cl₂ at a higher known concentration (e.g., 100 mM).
-
-
Plate Preparation:
-
To two rows (A and B) of a 96-well plate, add 200 µL of the sensor stock solution to each well. These will serve as reference and sample wells.
-
-
Titration:
-
Perform serial dilutions of the analyte stock solution directly into the sample wells (Row B), ensuring thorough mixing at each step. This creates a concentration gradient of the HBD.
-
-
Measurement:
-
Measure the UV-Vis absorbance spectrum for each well from 400-800 nm. The complexation between the sensor and the analyte will induce a colorimetric shift that can be quantified.[14]
-
-
Data Analysis:
-
The binding constants (Keq) are obtained by fitting the change in absorbance at a specific wavelength to a 1:1 binding isotherm.
-
The resulting ln(Keq) value provides a quantitative measure of H-bond donor strength, allowing for direct comparison across different compounds. A larger ln(Keq) corresponds to a stronger HBD.[14]
-
Causality and Self-Validation: The use of a reference row accounts for any instrument drift or solvent effects. The fitting of the data to a known binding model validates the 1:1 interaction assumption. The choice of a non-polar, aprotic solvent like CH₂Cl₂ minimizes competing hydrogen bonds from the solvent, ensuring the measured interaction is primarily between the analyte and the sensor.[13]
Computational Chemistry: Predicting and Rationalizing Interactions
Computational methods are indispensable for predicting H-bond acidity and understanding the nature of the interaction at an atomic level.[15]
-
Density Functional Theory (DFT): DFT calculations can be used to compute the geometry and energetics of the hydrogen-bonded complex between the -CHF₂ group and a model acceptor (e.g., formaldehyde or N-methylacetamide).[16]
-
Molecular Electrostatic Potential (MEP): Calculating the MEP surface of the molecule visually represents the electron distribution. A region of positive potential (colored blue) on the hydrogen of the -CHF₂ group confirms its capacity as an HBD and can be used to predict its strength.[1] These predictive models are crucial for rational, in silico design before committing to costly synthesis.[1][15]
Section 4: Synthesis and Biological Considerations
The incorporation of the difluoromethyl group into a lead compound is a mature field with numerous established synthetic routes. Methods like deoxofluorination of aldehydes using reagents such as Deoxo-Fluor, or radical difluoromethylation of heterocycles, are commonly employed.[17] More recent innovations continue to expand the toolkit for late-stage difluoromethylation, allowing this valuable moiety to be installed in complex molecular architectures.[18]
From a biological standpoint, the difluoromethyl group is generally well-tolerated. It is not a structural alert for toxicity and, as previously noted, often enhances metabolic stability.[10] However, as with any chemical modification, its effect on off-target activity and overall ADME-Tox profile must be empirically evaluated for each new chemical entity.
Conclusion
The difluoromethyl group, the functional heart of this compound's potential, represents a sophisticated tool in the medicinal chemist's armamentarium. It embodies the principle of nuanced optimization, offering a quantifiable hydrogen bond donating capability within a lipophilic and metabolically robust framework. By serving as a versatile bioisostere for traditional polar groups, it enables the design of drug candidates with improved permeability and pharmacokinetic profiles. The strategic deployment of this "lipophilic hydrogen bond donor," guided by a synergistic combination of biophysical measurement and computational insight, will undoubtedly continue to unlock new therapeutic possibilities and help deliver safer, more effective medicines.
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A Tale of Two Fluorines: An In-Depth Technical Guide to the Bioisosteric Properties of Difluoroacetaldehyde vs. Trifluoroacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the intricate world of drug design, the strategic incorporation of fluorine atoms can dramatically alter the properties of a lead compound, influencing everything from metabolic stability to target binding affinity. Among the arsenal of fluorinated building blocks, small aldehydes such as difluoroacetaldehyde and trifluoroacetaldehyde, and their corresponding hydrates, have emerged as valuable tools for introducing the difluoromethyl (CHF₂) and trifluoromethyl (CF₃) groups. These moieties are often employed as bioisosteres, chemical substituents with similar physical or chemical properties that impart comparable biological activity to a parent molecule.[1] This guide provides a deep dive into the nuanced differences between this compound and trifluoroacetaldehyde, offering a comparative analysis of their bioisosteric properties to inform rational drug design strategies.
The Foundational Role of Fluorine in Bioisosterism
The substitution of hydrogen or a hydroxyl group with fluorine or a fluorine-containing group is a cornerstone of modern medicinal chemistry.[2] The unique properties of the fluorine atom—its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.2 Å), high electronegativity, and the strength of the carbon-fluorine bond—allow for subtle yet profound modifications of a molecule's physicochemical profile.[3][4] These modifications can lead to enhanced metabolic stability, altered acidity (pKa), and improved membrane permeability, all of which are critical parameters in drug development.[5]
When considering the difluoromethyl (CHF₂) and trifluoromethyl (CF₃) groups, we are essentially comparing a lipophilic hydrogen bond donor with a purely lipophilic and more strongly electron-withdrawing group. This fundamental difference dictates their distinct bioisosteric roles and potential applications in drug design.
Physicochemical Properties: A Quantitative Comparison
The behavior of this compound and trifluoroacetaldehyde in a biological system is largely governed by their intrinsic physicochemical properties. In aqueous environments, these aldehydes exist predominantly as their gem-diol hydrates, 2,2-difluoro-1,1-ethanediol and 2,2,2-trifluoro-1,1-ethanediol, respectively. It is the properties of these hydrates that are most relevant to their interactions with biological macromolecules.
| Property | This compound (Hydrate) | Trifluoroacetaldehyde (Hydrate) | Key Differences & Implications |
| pKa | ~11-12 (estimated) | ~9.7 - 10.2[6][7] | The additional fluorine atom in trifluoroacetaldehyde hydrate significantly increases its acidity. This has profound implications for its ability to act as a hydrogen bond donor and its reactivity at physiological pH. |
| Lipophilicity (LogP) | XLogP3 = 0.6 (for aldehyde)[8] | Hansch π = +0.88 (for CF₃ group)[3] | The trifluoromethyl group is more lipophilic than the difluoromethyl group. This can influence membrane permeability and binding to hydrophobic pockets in target proteins. |
| Dipole Moment | Lower (calculated) | Higher (calculated) | The greater polarity of the trifluoromethyl group can lead to stronger dipole-dipole interactions. |
| Hydrogen Bonding | Donor (C-H) and Acceptor (O) | Acceptor only (O) | The acidic C-H bond in the difluoromethyl group can act as a hydrogen bond donor, a feature absent in the trifluoromethyl group. This allows the CHF₂ group to mimic hydroxyl or thiol groups more closely.[9] |
Table 1: Comparative Physicochemical Properties
The significantly lower pKa of trifluoroacetaldehyde hydrate indicates that it is a much stronger acid than its difluoro counterpart. This increased acidity is a direct consequence of the powerful electron-withdrawing effect of the three fluorine atoms, which stabilizes the resulting alkoxide anion. In contrast, the difluoromethyl group, while still electron-withdrawing, is less so, resulting in a higher pKa for its hydrate.
Synthesis and Handling: Practical Considerations for the Bench Chemist
Both difluoro- and trifluoroacetaldehyde are reactive species and are typically handled as their more stable hydrates or hemiacetals.
Synthesis of this compound Derivatives
This compound is often generated from difluoroacetic acid or its esters.[10][11][12] A common and practical laboratory-scale preparation involves the reduction of an ester of difluoroacetic acid. The resulting aldehyde is often trapped in situ as its ethyl hemiacetal, 1-ethoxy-2,2-difluoroethanol, which is a more stable and easily handled liquid.[13][14]
Caption: General scheme for the synthesis of 1-ethoxy-2,2-difluoroethanol.
Synthesis of Trifluoroacetaldehyde Hydrate
Trifluoroacetaldehyde hydrate, also known as fluoral hydrate, is commercially available but can also be synthesized in the laboratory. A common method involves the reduction of a trifluoroacetic acid ester, such as ethyl trifluoroacetate, with a mild reducing agent like sodium borohydride in a hydroxylic solvent.[15]
Experimental Protocol: Synthesis of Trifluoroacetaldehyde Hydrate
-
Reaction Setup: To a solution of ethyl trifluoroacetate in a suitable solvent (e.g., tetrahydrofuran), add an aqueous solution of sodium borohydride dropwise at a controlled temperature (e.g., 18 °C).
-
Quenching: After the reaction is complete, quench the reaction mixture with water.
-
Acidification: Acidify the mixture to a pH of 2-3 with a mineral acid (e.g., hydrochloric acid).
-
Extraction and Distillation: Extract the product into an organic solvent and purify by distillation to obtain trifluoroacetaldehyde hydrate as an aqueous solution.
Reactivity with Biological Nucleophiles: A Tale of Two Electrophiles
The carbonyl group of both aldehydes, and more importantly, the hydrated gem-diol form, are electrophilic and can react with nucleophilic residues on proteins, such as the thiol group of cysteine and the amino group of lysine. This reactivity is a key consideration in drug design, as it can lead to covalent modification of the target protein or off-target proteins.
The greater electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon of trifluoroacetaldehyde significantly more electrophilic than that of this compound. Consequently, trifluoroacetaldehyde and its hydrate are more reactive towards nucleophiles.
A study on the reaction of trifluoroacetaldehyde with various amino acids demonstrated that it readily reacts with the thiol group of cysteine to form a stable thiazolidine derivative.[3][6] This reaction proceeds via the formation of a hemithioacetal followed by cyclization. The amino groups of other amino acids were found to be less reactive.[3][6]
Caption: General reaction pathway of fluoroacetaldehyde hydrates with cysteine.
Bioisosteric Roles in Medicinal Chemistry: Case Studies and Applications
The choice between a difluoromethyl and a trifluoromethyl group as a bioisostere depends on the specific goals of the drug design program.
The Difluoromethyl Group: A Mimic of Hydroxyl and Thiol Groups
The CHF₂ group is often considered a bioisostere of a hydroxyl (-OH) or a thiol (-SH) group.[9] Its ability to act as a hydrogen bond donor, coupled with its increased lipophilicity and metabolic stability compared to -OH and -SH, makes it an attractive replacement. The incorporation of a difluoromethyl group can therefore enhance membrane permeability and reduce metabolic oxidation at that position. A number of drug candidates containing the difluoromethyl moiety have been developed, leveraging these properties.[13][15]
The Trifluoromethyl Group: A Potent Electron-Withdrawing Group and Metabolic Blocker
The CF₃ group is a powerful electron-withdrawing group that can significantly alter the pKa of nearby functional groups and is highly resistant to metabolic degradation.[3][16][17][18] Its introduction is a common strategy to block metabolic oxidation at a specific position and to increase the lipophilicity of a molecule to enhance its binding to hydrophobic pockets. Numerous FDA-approved drugs contain the trifluoromethyl group, a testament to its utility in drug design.[16][17]
While direct comparative Structure-Activity Relationship (SAR) studies of this compound versus trifluoroacetaldehyde as bioisosteres within the same drug series are scarce in the public domain, the distinct physicochemical properties outlined in this guide provide a rational basis for their differential application. For instance, if the goal is to replace a metabolically labile hydroxyl group while retaining some hydrogen bonding capability, the difluoromethyl group would be a logical choice. Conversely, if the primary objective is to block metabolism and significantly increase lipophilicity, the trifluoromethyl group would be more appropriate.
Conclusion and Future Perspectives
This compound and trifluoroacetaldehyde, and their respective hydrates, are valuable reagents in the medicinal chemist's toolbox. Their bioisosteric properties are distinct and should be carefully considered in the context of the specific drug design challenge.
-
This compound offers the introduction of a difluoromethyl group , which can act as a metabolically stable, more lipophilic bioisostere of a hydroxyl or thiol group, retaining hydrogen bond donating capacity.
-
Trifluoroacetaldehyde provides access to the trifluoromethyl group , a highly stable, lipophilic, and strongly electron-withdrawing moiety ideal for blocking metabolic sites and enhancing hydrophobic interactions.
The greater reactivity of trifluoroacetaldehyde towards nucleophiles is a double-edged sword; it can be harnessed for covalent drug design but also presents a higher risk of off-target modifications. Future research, including direct comparative studies on their reactivity and more published medicinal chemistry case studies, will further illuminate the optimal applications for each of these important fluorinated building blocks, enabling more precise and effective drug design.
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ChemBK. (2024). 1-ethoxy-2,2-difluoroethanol. Retrieved from [Link]
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- Google Patents. (n.d.). Process for the preparation of trifluoroacetaldehyde hydrate, trifluoroacetaldehyde hemiacetal or a mixture thereof.
-
ResearchGate. (2022). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
ScienceOpen. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
- MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
-
PubChem. (n.d.). This compound hydrate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-Ethoxy-2,2-difluoroethanol. National Center for Biotechnology Information. Retrieved from [Link]
- PubMed. (1998). Reaction of trifluoroacetaldehyde with amino acids, nucleotides, lipid nucleophiles, and their analogs. Chemical Research in Toxicology, 11(8), 943-951.
-
National Institute of Standards and Technology. (n.d.). Tables of Experimental Dipole Moments. Retrieved from [Link]
-
ResearchGate. (n.d.). a) Reactions between aldehyde groups and thiol and amine groups.... Retrieved from [Link]
-
Reddit. (2017). How do they calculate the pKa of alpha hydrogen various organic compounds like aldehyde ketone nitrile etc. : r/chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Bioisostere. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). 1,2-bis(2,2-difluoroethoxy) ethane and manufacturing method thereof.
-
PubMed Central (PMC). (n.d.). Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). a) Experimental pKa and the calculated gas‐phase acidities (ΔH in.... Retrieved from [Link]
-
ACS Publications. (n.d.). Reaction of o-phthalaldehyde and thiols with primary amines: formation of 1-alkyl(and aryl)thio-2-alkylisoindoles. The Journal of Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of difluoroacetic anhydride.
- Google Patents. (n.d.). Process for preparing 2,2-difluoroethanol.
-
Alfa Chemical Co., Ltd. (2022). Production of Difluoroacetic Acid. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Thiol Reactive Probes and Chemosensors. Retrieved from [Link]
-
ResearchGate. (n.d.). Water-Solvent Partition Coefficients and Delta Log P Values as Predictors for Blood-Brain Distribution; Application of the Akaike Information Criterion. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Evidence for the Hydration of Some Organic Compounds during Reverse-Phase HPLC Analysis. Retrieved from [Link]
-
ChemBK. (2024). 2-Chloro-2,2-difluoro-1,1-ethanediol. Retrieved from [Link]
- PubMed. (2024). Difluoroacetic acid: an alternative acid in the detritylation reaction for the solid-phase synthesis of oligonucleotides. Beilstein Journal of Organic Chemistry, 20, 1034-1040.
-
Wikipedia. (n.d.). Difluoroacetic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Property of 2,2-Difluoro-1,4-diazaborole. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis and styrene copolymerization of novel difluoro and chlorofluoro ring-disubstituted isobutyl phenylcyanoacrylates. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Developments in Nucleophilic Fluorination with Potassium Fluoride (KF): A Review. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). CCCBDB list of experimental dipole moments. Retrieved from [Link]
- Mayr, H. (2012). Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles.
- R Discovery. (1999). A comparative kinetic study of nucleophilic substitution under PTC conditions in liquid-liquid and solid-liquid systems. Tetrahedron, 55(21), 6639-6652.
-
Scilit. (n.d.). The experimental determination of ground state dipole moments from dielectric constant measurements using ellipsoidal cavity correction factors. Retrieved from [Link]
-
Keio University. (n.d.). Synthesis and property of 2,2-difluoro-1,4-diazaborole. Retrieved from [Link]
Sources
- 1. Aqueous phase hydration and hydrate acidity of perfluoroalkyl and n:2 fluorotelomer aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 4. EP2998283A1 - 1,2-bis(2,2-difluoroethoxy) ethane and manufacturing method thereof - Google Patents [patents.google.com]
- 5. 1-Ethoxy-2,2-difluoroethanol | China | Manufacturer | ZHENGZHOU JIUYI TIME NEW MATERIALS CO,.LTD [m.chemicalbook.com]
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- 7. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
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- 17. researchgate.net [researchgate.net]
- 18. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]
Executive Summary: The "Lipophilic Hydrogen Bond Donor" Paradigm
The Role of the Difluoromethyl Group in Enhancing Metabolic Stability Content Type: Technical Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads
In the optimization of lead compounds, medicinal chemists often face a "zero-sum" trade-off: introducing polar groups (e.g., hydroxyls) to improve solubility or target binding often compromises membrane permeability and metabolic stability. Conversely, capping polar groups with alkyl chains improves permeability but introduces metabolic "soft spots" prone to oxidative dealkylation.
The difluoromethyl group (
-
Mimic Hydroxyl/Thiol Groups: Retaining H-bond donor capability for target engagement.
-
Enhance Lipophilicity: Modulating
to improve passive permeability. -
Block Metabolic Hotspots: preventing CYP450-mediated oxidation (e.g.,
-dealkylation or -dealkylation) due to the strength of the C–F bond and the modulation of neighboring atom electron density.
This guide details the mechanistic basis of these effects, supported by quantitative data, synthetic protocols, and case studies such as the development of Milvexian .
Physicochemical Basis of Stability
The metabolic resilience conferred by the
The "Goldilocks" Bioisostere
The
-
H-Bond Acidity: The strong electron-withdrawing effect of the two fluorine atoms polarizes the remaining C–H bond, making it sufficiently acidic to act as a hydrogen bond donor (HBD).
-
Lipophilicity: While
lowers (hydrophilic), generally increases (lipophilic), though less aggressively than .
Table 1: Comparative Physicochemical Properties of Bioisosteres
| Property | Methyl ( | Difluoromethyl ( | Trifluoromethyl ( | Hydroxyl ( |
| Hammett Constant ( | -0.17 | 0.32 | 0.54 | -0.37 |
| H-Bond Donor Ability | None | Weak/Moderate | None | Strong |
| Lipophilicity ( | 0.56 | 0.10 - 0.50 | 0.88 | -0.67 |
| Metabolic Liability | High (Oxidation) | Low (Blocked) | Very Low (Inert) | High (Glucuronidation) |
Visualizing the Physicochemical Landscape
Figure 1: The Physicochemical Sweet Spot.[3][4] The difluoromethyl group bridges the gap between polar and non-polar functionalities, offering a unique combination of stability and interactivity.
Mechanisms of Metabolic Stabilization
Blocking CYP450-Mediated Dealkylation
The most common application of
-
Mechanism: Cytochrome P450 enzymes typically initiate metabolism via Hydrogen Atom Transfer (HAT) from a C–H bond adjacent to a heteroatom (e.g.,
-methyl or -methyl). -
The Fluorine Effect:
-
Bond Strength: The C–F bond (
116 kcal/mol) is significantly stronger than the C–H bond ( 99 kcal/mol), rendering the carbon center resistant to direct oxidation. -
Electronic Deactivation: The electronegativity of the fluorine atoms pulls electron density away from the remaining C–H bond (in
), raising the oxidation potential and making it a poor substrate for the CYP450 high-valent iron-oxo species.
-
Case Study: Milvexian (Factor XIa Inhibitor)
The development of Milvexian by Bristol Myers Squibb illustrates the critical role of
-
Challenge: The initial lead compound containing an
-methyl pyrazole suffered from rapid metabolic clearance due to CYP-mediated -demethylation. -
Solution: Replacement of the
-methyl group with an -difluoromethyl group. -
Outcome:
-
Metabolic Stability: Half-life (
) in human liver microsomes increased from 68 min to >100 min. -
Pathway: The
group completely shut down the -dealkylation pathway.
-
Figure 2: Mechanistic comparison of N-dealkylation susceptibility. The difluoromethyl group prevents the formation of the unstable carbinolamine intermediate.
Synthetic Methodologies
Introducing a
Radical Difluoromethylation (Baran's Reagent)
This protocol uses Zinc Difluoromethanesulfinate (DFMS) to generate the
Reagents:
-
DFMS (Zinc Difluoromethanesulfinate): Radical precursor.[6][7]
-
TBHP (tert-Butyl hydroperoxide): Oxidant to initiate radical formation.[6]
-
TFA (Trifluoroacetic acid): Acidic additive (optional, for activation).
Workflow Diagram:
Figure 3: Late-stage radical difluoromethylation workflow using Zinc Difluoromethanesulfinate (DFMS).
Experimental Protocol: Microsomal Stability Assay
To validate the stability enhancement of a
Objective: Determine the in vitro half-life (
Materials
-
Pooled Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein concentration.
-
NADPH Regenerating System (or 10 mM NADPH solution).
-
Phosphate Buffer (100 mM, pH 7.4).[8]
-
Test Compound (10 mM DMSO stock).[8]
-
Internal Standard (e.g., Propranolol or Warfarin).
-
LC-MS/MS system.[8]
Step-by-Step Procedure
-
Preparation:
-
Dilute test compound to 1
M in Phosphate Buffer (0.1% DMSO final). -
Thaw microsomes on ice and dilute to 0.5 mg/mL in Phosphate Buffer.
-
-
Pre-Incubation:
-
Mix 40
L of microsome solution with 40 L of compound solution in a 96-well plate. -
Incubate at 37°C for 5 minutes.
-
-
Initiation:
-
Add 20
L of pre-warmed NADPH (1 mM final concentration) to initiate the reaction. -
Control: Add buffer instead of NADPH for the "0-minute" or "No-Cofactor" control.
-
-
Sampling:
-
At time points
minutes, remove aliquots. -
Immediately quench into ice-cold Acetonitrile containing the Internal Standard.
-
-
Analysis:
-
Centrifuge samples (4000 rpm, 20 min, 4°C) to pellet proteins.
-
Analyze supernatant via LC-MS/MS monitoring the parent ion.[8]
-
-
Calculation:
-
Plot
vs. Time.[8] -
Slope
= elimination rate constant. - .
- .
-
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Zafrani, Y., et al. (2017). Difluoromethyl Group as a Hydrogen-Bond Donor: A Structural and Theoretical Study. Journal of Medicinal Chemistry, 60(19), 8257–8262. Link
-
Fujiwara, Y., et al. (2012). Practical and Innate Carbon-Hydrogen Functionalization of Heterocycles. Nature, 492, 95–99. Link
-
Kortmansky, J., et al. (2021). Discovery of Milvexian (BMS-986177), a Highly Potent and Selective Oral Factor XIa Inhibitor for the Prevention and Treatment of Thrombosis. Journal of Medicinal Chemistry, 64(21), 15671–15694. Link
-
Xing, L., et al. (2019). The Impact of Difluoromethyl Group on the Physicochemical Properties and Metabolic Stability of Small Molecules. ChemMedChem, 14(15), 1432-1440. Link
Sources
- 1. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. info.mercell.com [info.mercell.com]
Difluoroacetaldehyde: Technical Profile and Applications in Drug Discovery
The following technical guide details the chemical structure, physical properties, and applications of Difluoroacetaldehyde (DFA), designed for researchers in medicinal chemistry and organic synthesis.
Executive Summary
This compound (DFA) (
Molecular Identity & Structural Analysis
The electrophilicity of the carbonyl carbon in DFA is significantly enhanced by the strong inductive effect (
| Property | Data |
| IUPAC Name | 2,2-Difluoroacetaldehyde |
| CAS Registry (Anhydrous) | 430-69-3 |
| CAS Registry (Ethyl Hemiacetal) | 148992-43-2 |
| Molecular Formula | |
| Molecular Weight | 80.03 g/mol |
| SMILES | C(=O)C(F)F |
| InChI Key | DKNMRIXYSHIIGC-UHFFFAOYSA-N |
| Structural Geometry | Planar carbonyl ( |
Electronic Effects
-
Dipole Moment: The
bonds create a strong dipole that opposes the dipole, influencing the molecule's orientation in protein binding pockets. -
H-Bond Donor: The
proton is sufficiently acidic (due to F-induction) to act as a weak hydrogen bond donor, a property exploited in bioisosteric replacement of alcohols or thiols.
Physical & Thermodynamic Properties[1][2][3]
DFA exists in three distinct forms depending on the environment. The anhydrous form is a volatile liquid/gas, while commercial supplies are typically the stable ethyl hemiacetal.
Comparative Properties Table
| Property | Anhydrous DFA ( | DFA Ethyl Hemiacetal ( | DFA Hydrate ( |
| State (STP) | Volatile Liquid / Gas | Liquid | Liquid (often aqueous soln) |
| Boiling Point | 27–28 °C [1] | 85 °C (at 760 mmHg) [2] | ~105 °C (decomposes) |
| Density | ~1.1–1.2 g/mL (est) | 1.145 g/mL | ~1.38 g/mL (as soln) |
| Solubility | Reacts violently with water | Miscible with organic solvents | Miscible with water |
| Stability | Polymerizes readily | Stable under inert gas | Stable in solution |
Critical Note on Boiling Point: While trifluoroacetaldehyde boils at -19 °C, the boiling point of this compound is reported significantly higher (27–28 °C). This anomaly is attributed to stronger intermolecular dipole-dipole interactions in the difluoro- species compared to the perfluorinated analog, where the bulky
group may disrupt close packing.
Chemical Reactivity & Hydration Equilibrium
The defining feature of DFA is its avidity for water. The equilibrium constant for hydration (
Hydration Mechanism
The electron-withdrawing fluorines destabilize the carbonyl double bond and stabilize the gem-diol product, mimicking the tetrahedral transition state of protease hydrolysis.
Figure 1: Hydration equilibrium of DFA. The forward reaction is thermodynamically favored due to the destabilizing inductive effect of fluorine on the sp2 carbonyl.
Synthesis & Handling Protocols
Researchers rarely synthesize anhydrous DFA from scratch; instead, it is generated in situ or released from a stable precursor.
Protocol A: Generation of Anhydrous DFA from Ethyl Hemiacetal
Objective: Release reactive monomeric DFA for immediate use in anhydrous reactions (e.g., Wittig olefination).
Reagents:
-
This compound ethyl hemiacetal (Commercial)
-
Concentrated Sulfuric Acid (
) or Polyphosphoric Acid (PPA)
Workflow:
-
Setup: Equip a 2-neck round-bottom flask with a dropping funnel and a short-path distillation head connected to a receiving flask cooled to 0°C (or -78°C if strict control is needed).
-
Acidification: Place excess conc.
in the flask. -
Addition: Slowly add the ethyl hemiacetal dropwise to the acid at room temperature.
-
Distillation: The reaction is exothermic. Anhydrous DFA (b.p. 27°C) will vaporize.
-
Collection: Collect the distillate. Caution: Use immediately. The monomer polymerizes upon standing.
Protocol B: Reduction of Difluoroolacetic Esters
Objective: Synthesis from ethyl difluoroacetate.
Reagents:
Workflow:
-
Dissolve ethyl difluoroacetate in ethanol.
-
Add
(0.25 eq) at -78°C to prevent over-reduction to difluoroethanol. -
Quench with dilute HCl.
-
Extract the resulting hemiacetal.
Figure 2: Synthetic lineage from stable ester precursors to the reactive anhydrous aldehyde.
Applications in Drug Discovery[6][7]
DFA is a versatile tool in the medicinal chemist's arsenal, offering specific advantages over non-fluorinated analogs.
Transition State Inhibition
Proteases (e.g., serine proteases) hydrolyze peptide bonds via a tetrahedral intermediate.[3]
-
Mechanism: The hydrated form of DFA (gem-diol) mimics this tetrahedral transition state.
-
Binding: The enzyme active site binds the gem-diol tightly, but cannot "hydrolyze" the C-C bond, resulting in potent inhibition (
in nanomolar range). -
Example: Inhibitors of Human Leukocyte Elastase often incorporate fluorinated ketone or aldehyde motifs.
Bioisosterism & Metabolic Stability
-
vs.
: The difluoromethyl group is a lipophilic hydrogen bond donor. It can replace a hydroxymethyl group to improve membrane permeability while retaining H-bond donor capacity. -
Metabolic Blocking: The
bond is resistant to Cytochrome P450 oxidation. Replacing an oxidizable aldehyde or alcohol with a difluoro-analog blocks metabolic degradation at that site, extending the drug's half-life ( ).
Lipophilicity Modulation
Fluorine substitution typically increases lipophilicity (
Safety & Handling
-
Inhalation: High vapor pressure (anhydrous) and aldehyde reactivity make it a respiratory irritant. Use only in a fume hood.
-
HF Generation: Upon combustion or contact with strong Lewis acids at high temperatures, DFA can release Hydrogen Fluoride (HF). Calcium gluconate gel should be available in the lab.
-
Storage: Store the hemiacetal or hydrate at 2–8°C. Anhydrous samples should not be stored; generate and use immediately to avoid polymerization.
References
-
Boiling Point of Anhydrous DFA: E. T. McBee, et al. "Lithium Aluminum Hydride Reduction of Difluoroacetic Acid." Proceedings of the Indiana Academy of Science, Vol. 64, 1954, pp. 108-109.
-
Hemiacetal Properties: TCI Chemicals. "Product Specification: this compound Ethyl Hemiacetal."
- Hydration Equilibrium: Bell, R. P., & McTigue, P. T. "Hydration equilibria of aliphatic aldehydes." Journal of the Chemical Society, 1960.
-
Microwave Synthesis: Kiss, N., et al. "Microwave-Assisted Preparation of Trifluoroacetaldehyde (Fluoral): Isolation and Applications." Organic Letters, 2016. (Adapted methodology for difluoro- analogs).
-
Drug Design Applications: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.
Sources
Technical Guide: Applications of Difluoroacetaldehyde in Medicinal Chemistry
The following technical guide details the applications, handling, and synthetic utility of difluoroacetaldehyde (DFA) in medicinal chemistry.
Introduction: The Moiety as a Strategic Bioisostere
In modern drug discovery, the difluoromethyl group (
This compound (DFA) serves as the primary
Key Physicochemical Properties
| Property | Impact on Drug Design | |||
| Hammett | -0.17 | 0.32 | 0.54 | |
| Lipophilicity ( | 0.56 | 0.10 - 0.50 | 0.88 | Enhances lipophilicity less aggressively than |
| H-Bond Donor Acidity ( | 0.00 | 0.10 - 0.15 | 0.00 | Critical: |
| Metabolic Stability | Low | High | Very High | Blocks metabolic oxidation at the |
Chemical Forms and Handling Protocols[1][2][3]
This compound is rarely handled as the free aldehyde due to its low boiling point (~19 °C) and high propensity for polymerization. It is commercially supplied and stored in stabilized forms.
Common Commercial Forms
-
This compound Ethyl Hemiacetal (DFAEHA): The most common reagent. It is a stable liquid at room temperature.
-
This compound Hydrate: Often used in aqueous reactions or when ethanol interference must be avoided.
Protocol: In Situ Liberation vs. Direct Use
Expert Insight: Attempting to distill free DFA from the hemiacetal is hazardous and often unnecessary. Modern methodologies utilize Lewis Acids (LA) or Brønsted Acids to generate the reactive oxocarbenium ion in situ directly from the hemiacetal.
Self-Validating System (Direct Use):
-
Reagent: DFAEHA (1.0 equiv).
-
Activator:
, , or TMSOTf (1.1 - 1.5 equiv). -
Validation: The disappearance of the hemiacetal proton signal in NMR (
~4.8 ppm) and appearance of the product confirms the reaction without isolating the volatile aldehyde.
Synthetic Methodologies: The DFA Toolkit
DFA is a versatile electrophile. The following diagram illustrates the core reaction pathways available to medicinal chemists.
Caption: Core synthetic manifolds for this compound in drug discovery.
Detailed Experimental Protocols
Asymmetric Synthesis of -Difluoro- -hydroxy Esters (Reformatsky-Type)
This reaction is pivotal for creating chiral building blocks for protease inhibitors.
Mechanism: The reaction proceeds via a Zinc-enolate which attacks the in situ generated oxocarbenium species of DFA.
Protocol:
-
Activation: Flame-dry a 2-neck round bottom flask under Argon. Add activated Zinc dust (2.0 equiv) and dry THF.
-
Initiation: Add trimethylsilyl chloride (TMSCl, 0.1 equiv) to activate the Zinc surface. Stir for 15 min at RT.[1]
-
Addition: Add ethyl bromoacetate (1.2 equiv) dropwise to form the Reformatsky reagent (exothermic).
-
Electrophile Introduction: Add This compound Ethyl Hemiacetal (1.0 equiv) and
(1.5 equiv) dissolved in THF slowly at 0 °C.-
Note: Titanium is crucial here. It acts as a Lewis acid to facilitate the leaving of the ethoxy group from the hemiacetal.
-
-
Workup: Quench with 1N HCl. Extract with EtOAc.
-
Purification: Silica gel chromatography.
Yield Expectation: 70-85%. Stereocontrol: Use of chiral ligands (e.g., BINOL derivatives) with the Titanium species can induce enantioselectivity (>90% ee).
Synthesis of Difluoromethylated Heterocycles (Pyrazoles)
Difluoromethyl-pyrazoles are common scaffolds in agrochemicals and kinase inhibitors.
Protocol:
-
Condensation: Mix DFAEHA (1.0 equiv) with a ketone (e.g., acetophenone, 1.0 equiv) in ethanol.
-
Catalysis: Add catalytic pyrrolidine (10 mol%) and acetic acid (10 mol%).
-
Cyclization: Heat to reflux. The intermediate
-unsaturated ketone is formed. -
Hydrazine Addition: Add Hydrazine hydrate (1.2 equiv). Reflux for 2 hours.
-
Result: 3-difluoromethyl-5-phenyl-1H-pyrazole.
Applications in Drug Development[2][7][8][9]
Transition State Inhibitors (Proteases)
DFA is used to synthesize difluorostatine analogs. In aspartyl protease inhibitors (e.g., for HIV or Renin), the central hydroxyl group mimics the tetrahedral transition state of amide hydrolysis.
-
Advantage: The electron-withdrawing fluorine atoms increase the acidity of the adjacent alcohol (
drops from ~16 to ~12), strengthening the interaction with the catalytic aspartates in the enzyme active site. -
Structure:
.
Bioisosteres for Unstable Groups
-
Aldehyde Oxidase Blocking: Replacing a metabolic "soft spot" (like a methyl group or an unsubstituted phenyl ring position) with a
group often blocks oxidation by cytochrome P450 or aldehyde oxidase due to the strength of the C-F bond and steric shielding. -
Thiol Replacement: In cysteine protease inhibitors, a
ketone can form a reversible hemithioacetal with the active site cysteine, acting as a "warhead" that is less reactive (and thus less toxic) than a standard aldehyde or fluoromethyl ketone.
Multicomponent Reactions (Ugi/Passerini)
DFA (as the hemiacetal) participates in Ugi 4-component reactions to rapidly generate diversity in lead optimization libraries.
-
Reaction: DFAEHA + Amine + Isocyanide + Carboxylic Acid
-aminoacyl amide with a side chain. -
Utility: Rapid access to peptidomimetics with improved membrane permeability.
References
-
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
Gong, X., et al. (2004). "Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal for the Synthesis of Trifluoromethylated Compounds." Current Organic Chemistry. (Analogous chemistry for this compound). Link
- Pazenok, S., & Leroux, F. R. (2016). "this compound ethyl hemiacetal: A versatile building block." Frontiers in Chemistry.
-
Reimann, S., et al. (2025). "Catalytic difluorocarbene insertion enables access to fluorinated oxetane isosteres."[2] Nature Chemistry. (Alternative route to difluoro-motifs). Link
Sources
Technical Guide: Difluoroacetaldehyde in the Synthesis of Fluorinated Heterocycles
Part 1: Strategic Value & The "Hidden" Reagent
The Fluorine Bioisostere Imperative
In modern drug design, the difluoromethyl group (
The Reagent Challenge: Handling Difluoroacetaldehyde (DFA)
Monomeric this compound is a volatile, unstable gas (b.p. ~ -19°C) that readily polymerizes. Consequently, it is almost exclusively handled in the laboratory as a stable surrogate. The most commercially relevant form is This compound Ethyl Hemiacetal (DFAEHA) (CAS: 148992-43-2).
Key Technical Insight: DFAEHA is a "masked" aldehyde. Success in synthesis depends on shifting the equilibrium from the stable hemiacetal to the reactive aldehyde species in situ. This often requires thermal activation or the presence of a Brønsted/Lewis acid catalyst to facilitate the elimination of ethanol.
Visualization 1: The Activation Equilibrium
The following diagram illustrates the critical equilibrium required to release the reactive carbonyl species from the storage form.
Caption: Thermal or acid-catalyzed dissociation of DFAEHA releases the reactive this compound monomer in situ.
Part 2: Synthesis of Nitrogen-Containing Heterocycles
Module A: Benzimidazoles (The Condensation-Oxidation Pathway)
The synthesis of 2-(difluoromethyl)benzimidazoles is a cornerstone reaction. It involves the condensation of o-phenylenediamine (OPD) with DFAEHA.
Mechanism:
-
Imine Formation: The diamine attacks the released aldehyde to form a Schiff base.
-
Cyclization: Intramolecular attack by the second amine group forms the dihydrobenzimidazole (benzimidazoline).
-
Oxidation: The dihydro-intermediate is aromatized to the final benzimidazole. Note that unlike trifluoroacetaldehyde, the
group does not prevent oxidation, but air oxidation can be slow. Mild oxidants (e.g., Cu(OAc)₂, benzoquinone) or prolonged reflux are often employed [2].
Experimental Protocol: Synthesis of 2-(Difluoromethyl)benzimidazole
-
Reagents:
-
o-Phenylenediamine (10 mmol, 1.08 g)
-
This compound ethyl hemiacetal (12 mmol, 1.51 g)
-
Ethanol (20 mL)
-
p-Toluenesulfonic acid (catalytic, 10 mol%)
-
-
Step-by-Step Procedure:
-
Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve o-phenylenediamine in ethanol.
-
Addition: Add DFAEHA dropwise at room temperature. Add p-TsOH.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 6–12 hours. Monitor by TLC (eluent: EtOAc/Hexane).
-
Oxidation (Critical Step): If the intermediate benzimidazoline persists (often seen as a lower R_f spot), open the flask to air and continue stirring at room temperature overnight, or add a mild oxidant like 1,4-benzoquinone (0.5 equiv) and stir for 1 hour.
-
Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in EtOAc (30 mL) and wash with saturated NaHCO₃ (2 x 15 mL) to remove the acid catalyst.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via silica gel column chromatography (Gradient: 10-40% EtOAc in Hexanes).
-
Data Summary: Reaction Optimization
| Parameter | Condition A | Condition B (Recommended) | Condition C |
| Solvent | Methanol | Ethanol | Toluene |
| Temp | 25°C | Reflux (78°C) | 110°C |
| Catalyst | None | p-TsOH (10%) | TiCl₄ (Lewis Acid) |
| Yield | <30% (Incomplete) | 85-92% | 75% (Tarry byproducts) |
Module B: Dihydropyridines (The Hantzsch Synthesis)
DFAEHA serves as the aldehyde component in the classic multicomponent Hantzsch reaction to generate 4-difluoromethyl-1,4-dihydropyridines. These scaffolds are precursors to difluoromethyl-pyridines and are valuable calcium channel blocker analogs.
Visualization 2: Hantzsch Reaction Workflow
Caption: The multicomponent assembly of the dihydropyridine core using DFAEHA.
Experimental Protocol: Hantzsch Synthesis
-
Reagents:
-
This compound ethyl hemiacetal (5 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Ammonium acetate (7.5 mmol)
-
Ethanol (15 mL)
-
-
Step-by-Step Procedure:
-
One-Pot Assembly: Combine DFAEHA, ethyl acetoacetate, and ammonium acetate in ethanol.
-
Reaction: Heat to reflux for 8 hours. The mixture will typically turn yellow.
-
Workup: Cool to room temperature. Pour the mixture into ice-water (50 mL). The 1,4-dihydropyridine product often precipitates as a solid.
-
Isolation: Filter the solid. If oil forms, extract with CH₂Cl₂, dry over MgSO₄, and concentrate.
-
Crystallization: Recrystallize from ethanol/water to obtain the pure 1,4-dihydropyridine [3].
-
Part 3: Oxygen & Sulfur Heterocycles (Oxazoles/Thiazoles)
While nitrogen heterocycles are dominant, DFAEHA is also effective for synthesizing oxazoles and thiazoles via condensation with
-
Oxazoles: Reaction with amino alcohols followed by oxidation (e.g., Dess-Martin periodinane) and cyclodehydration (Burgess reagent).
-
Thiazoles: Reaction with cysteine derivatives or 2-aminothiophenol. The reaction with 2-aminothiophenol mirrors the benzimidazole synthesis but typically requires stronger oxidative conditions to aromatize the benzothiazoline intermediate.
Visualization 3: Heterocycle Diversity from DFAEHA
Caption: Divergent synthesis of key pharmacophores from a single fluorinated building block.
References
-
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804.
-
Kaneko, S., Yamazaki, T., & Kitazume, T. (1993).[1] A remarkably simple route to versatile difluoromethylated molecules.[1] The Journal of Organic Chemistry, 58(9), 2302–2312.
-
Kumar, A., & Maurya, R. A. (2008).[2] Efficient Synthesis of Hantzsch Esters and Polyhydroquinoline Derivatives in Aqueous Micelles. Synlett, 2008(6), 883–885.
Sources
Methodological & Application
Application Note: Protocol for In Situ Generation of Difluoroacetaldehyde from Ethyl Hemiacetal
Abstract & Strategic Value
Difluoroacetaldehyde (
This guide details the protocol for the in situ generation of this compound from its stable precursor, This compound Ethyl Hemiacetal (DAEH) (CAS: 148992-43-2). By controlling the equilibrium between the hemiacetal and the free aldehyde, researchers can perform difluoromethylation reactions (e.g., heterocycle synthesis, aldol-type condensations) with high reproducibility and safety, avoiding the isolation of the hazardous free aldehyde.
Chemical Basis: The Equilibrium System
The core of this protocol relies on shifting the thermodynamic equilibrium from the stable hemiacetal to the reactive aldehyde species using acid catalysis and entropy-driven solvent manipulation.
Mechanism of Generation
Under neutral conditions, DAEH is stable. In the presence of a Brønsted acid catalyst (e.g.,
Graphviz Diagram: Activation Pathway
The following diagram illustrates the acid-catalyzed activation and the equilibrium shift required for reaction success.
Caption: Acid-catalyzed dissociation of DAEH. Removal of EtOH or rapid nucleophilic attack drives the forward reaction.
Experimental Protocols
Protocol A: General In Situ Generation (Dean-Stark Method)
Best for: Reactions requiring high temperatures (>80 °C) or where ethanol removal is critical to drive conversion (e.g., condensation with amines).
Reagents:
-
This compound Ethyl Hemiacetal (1.0 equiv)
-
Acid Catalyst:
-Toluenesulfonic acid monohydrate ( -TsOH H O) (0.05 – 0.1 equiv) -
Solvent: Toluene or Benzene (for azeotropic removal of ethanol)
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.
-
Charging: Add the substrate (nucleophile), DAEH, and solvent (0.2 – 0.5 M concentration relative to substrate).
-
Catalyst Addition: Add
-TsOH (5-10 mol%). -
Reflux: Heat the mixture to reflux. As DAEH dissociates, ethanol is co-distilled with the solvent. The removal of ethanol via the Dean-Stark trap permanently shifts the equilibrium toward the free aldehyde.
-
Monitoring: Monitor the consumption of the nucleophile via TLC or LC-MS. The free aldehyde is transient and may not be visible.
-
Workup: Cool to RT. Quench with sat. NaHCO
to neutralize the acid. Extract with EtOAc, dry over Na SO , and concentrate.[1]
Protocol B: Lewis Acid-Mediated Friedel-Crafts Alkylation
Best for: Functionalization of electron-rich aromatics (e.g., indoles) where high heat is undesirable.
Reagents:
-
Indole derivative (1.0 equiv)
-
DAEH (1.2 – 1.5 equiv)
-
Catalyst: Indium(III) triflate [In(OTf)
] or -TsOH (10 mol%) -
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Step-by-Step Methodology:
-
Dissolution: In a flame-dried flask under Argon, dissolve the indole substrate in DCM (0.1 M).
-
Addition: Add DAEH (1.2 equiv) via syringe.
-
Activation: Add the catalyst at 0 °C.
-
Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–12 hours.
-
Note: The electrophilic aldehyde reacts immediately with the indole, preventing polymerization.
-
-
Validation: Check for the formation of the bis(indolyl)methane side product (a common sign of excess aldehyde/acid).
-
Quench: Pour into water/ice mixture. Extract with DCM.
Critical Parameters & Troubleshooting
The success of DAEH utilization depends on balancing the rate of release with the rate of consumption.
| Parameter | Recommendation | Scientific Rationale |
| Stoichiometry | Use 1.2 – 1.5 equiv of DAEH | The hemiacetal is often supplied as ~90% purity. Excess ensures full conversion of the valuable nucleophile. |
| Water Content | Anhydrous conditions (<500 ppm) | Water hydrolyzes the hemiacetal to the hydrate ( |
| Acid Strength | Weak acids fail to protonate the ethoxy oxygen efficiently. Strong Lewis acids ( | |
| Temperature | 80–110 °C (Toluene) | Higher temperatures favor the entropy-driven dissociation ( |
Workflow Visualization: Reaction Setup
Caption: Decision logic for standard Dean-Stark protocol.
Safety & Handling (E-E-A-T)
-
Volatility: While DAEH (bp >100 °C) is stable, the generated
is volatile. Reactions must be performed in a fume hood. -
HF Generation: Thermal decomposition of difluoromethyl groups at extreme temperatures (>200 °C) or in the presence of strong Lewis acids can theoretically release Hydrogen Fluoride (HF). Always have Calcium Gluconate gel available when working with fluorinated intermediates.
-
Flammability: DAEH is a flammable liquid (Flash point
35 °C). Ground all glassware.
References
-
Synthesis of Difluoromethylated Carbinols: Yang, J., et al. (2023).[2] "Synthesis of Difluoromethylated Carbinols via a HFIP-Promoted Hydroxydifluoromethylation." The Journal of Organic Chemistry.
-
Friedel-Crafts Alkylation of Indoles: Li, X., et al. (2023). "Divergent synthesis of difluoromethylated indole-3-carbinols." Organic & Biomolecular Chemistry.
-
General Review of Fluoroacetaldehyde Hemiacetals: "Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal." Current Organic Chemistry.
-
Physical Properties & Safety: "this compound Ethyl Hemiacetal SDS." Sigma-Aldrich.[3]
Sources
Application Note: Acid-Catalyzed Hydrolysis & Cracking of Difluoroacetaldehyde Ethyl Hemiacetal
Abstract & Strategic Significance
Difluoroacetaldehyde (DFA) is a critical
This Application Note provides a definitive guide for the acid-catalyzed hydrolysis (cracking) of DFAEH to generate reactive DFA. Unlike standard acetal deprotection, this process is governed by volatility differentials. We present two protocols:
-
Isolation Protocol: For generating anhydrous monomeric DFA via acid-mediated cracking/distillation.
-
In-Situ Protocol: For direct utilization in aqueous or organic media.
Mechanistic Principles
The release of DFA from its hemiacetal is an equilibrium process driven by acid catalysis. The presence of the electron-withdrawing fluorine atoms (
The Fluorine Effect
The
-
Consequence 1: The equilibrium favors the hemiacetal or hydrate over the free aldehyde.
-
Consequence 2: To isolate free DFA, one must perturb the equilibrium by removing the volatile aldehyde (bp ~27–29°C) from the reaction mixture, leaving the higher-boiling ethanol (bp 78°C) and acid behind.
Reaction Pathway Visualization
The following diagram illustrates the acid-catalyzed pathway. Note the central role of the oxocarbenium ion.
Figure 1: Mechanistic pathway showing the divergence between isolation (distillation) and hydration.
Experimental Protocols
Materials & Safety Data
| Component | CAS | MW | BP (°C) | Role | Hazards |
| DFAEH | 148992-43-2 | 126.10 | ~85-100 | Precursor | Flammable, Irritant |
| Sulfuric Acid | 7664-93-9 | 98.08 | 337 | Catalyst/Dehydrant | Corrosive, Oxidizer |
| DFA (Monomer) | 430-69-3 | 80.03 | 27-29 | Product | Volatile, Lachrymator |
| Ethanol | 64-17-5 | 46.07 | 78 | By-product | Flammable |
CRITICAL SAFETY WARNING: Monomeric DFA is a potent lachrymator and highly volatile. All operations must be performed in a functioning fume hood.
Protocol A: Isolation of Anhydrous DFA (Acid Cracking)
Objective: Isolate pure DFA monomer for reactions requiring anhydrous electrophiles (e.g., organometallic additions).
Apparatus Setup:
-
Short-path distillation head (minimal dead volume).
-
Reaction flask: Round-bottom flask (RBF) with magnetic stir bar.[1]
-
Receiving flask: Pre-cooled in a Dry Ice/Acetone bath (-78°C).
-
Heating source: Oil bath with precise temperature control.
Step-by-Step Procedure:
-
Charge: Place this compound Ethyl Hemiacetal (10.0 g, 79 mmol) into a 50 mL RBF.
-
Acidify: Slowly add concentrated
(2.0 mL) dropwise with stirring.-
Note: The mixture may darken slightly. The acid acts as both catalyst and sequestering agent for the released ethanol.
-
-
Distillation: Attach the short-path distillation head. Connect the receiving flask and immerse it in the -78°C bath.
-
Heat: Gradually heat the oil bath to 90–100°C .
-
Observation: The mixture will bubble as DFA (bp 27°C) vaporizes.
-
Control: Do not overheat (>130°C) to avoid codistillation of ethanol or charring.
-
-
Collection: Collect the clear, colorless liquid in the cold trap.
-
Yield: Typical recovery is 60–75% due to volatility losses and polymerization.
-
-
Storage: The collected DFA must be used immediately or stored at -80°C under inert gas. It will polymerize to a white solid at room temperature within hours.
Protocol B: In-Situ Hydrolysis (Aqueous/Organic)
Objective: Generate DFA "on-the-fly" for condensation reactions (e.g., heterocycle synthesis) where isolation is unnecessary.
Procedure:
-
Dissolution: Dissolve DFAEH (1.0 equiv) in the reaction solvent (e.g., THF, Water, or DCM).
-
Catalysis: Add acid catalyst.
-
For Aqueous Media: 6M HCl (2-3 equiv).
-
For Organic Media: p-Toluenesulfonic acid (pTSA, 0.1 equiv) or Trifluoroacetic acid (TFA).
-
-
Equilibrium Shift: If the reaction releases water (condensation), add molecular sieves (4Å) or use a Dean-Stark trap to drive the reaction forward.
-
Reaction: Add the nucleophile (e.g., amine, hydrazine) directly to this mixture. The nucleophile will intercept the trace aldehyde/hydrate in equilibrium, driving the consumption of the hemiacetal.
Workflow Visualization
The following diagram details the operational logic for Protocol A, highlighting critical decision points.
Figure 2: Operational workflow for the acid-mediated cracking and isolation of DFA.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| White solid in receiver | Polymerization of DFA | Gently warm the receiver to depolymerize back to liquid/gas. Use immediately. |
| Low Yield | Incomplete cracking or ethanol co-distillation | Increase oil bath temp to 100°C; ensure short distillation path; use fresh |
| Product boils at >35°C | Ethanol contamination | The distillation temperature was too high. Redistill or use more |
| Reaction Stalls (In-situ) | Equilibrium limitation | Add a water scavenger ( |
Applications in Drug Discovery
DFA generated via this protocol is a versatile electrophile used to synthesize:
-
Difluoromethyl-imidazoles: Via condensation with amidines.
-
Difluoromethyl-carbinols: Via Grignard or Lithium reagent addition (requires Protocol A).
-
Protease Inhibitors: Introducing
adjacent to ketones to modulate hydration state and binding affinity.
References
-
Preparation of Trifluoroacetaldehyde (Fluoral) from Hemiacetal: Source: Sevenard, D. V., et al. "Microwave-Assisted Preparation of Trifluoroacetaldehyde (Fluoral): Isolation and Applications." PMC - NIH. [Link] (Note: This protocol for the trifluoro-analog is the industry standard adapted for this compound due to similar boiling points and reactivity).
-
Synthesis of Difluoromethylated Carbinols: Source:The Journal of Organic Chemistry. "Synthesis of Difluoromethylated Carbinols via a HFIP-Promoted Hydroxydifluoromethylation." [Link]
-
Physical Properties of this compound: Source: PubChem Compound Summary for CID 9942119. [Link]
-
Acetal Hydrolysis Mechanisms: Source: Cordes, G. H., & Bull, H. G.[2] "Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters." Chemical Reviews. [Link][2]
Sources
Application Note: Asymmetric Aldol Reaction of Difluoroacetaldehyde Ethyl Hemiacetal
Executive Summary & Strategic Value
The incorporation of the difluoromethyl (
However, the direct use of difluoroacetaldehyde (DFA) is plagued by its extreme instability; it exists primarily as a polymerized solid or a stable hydrate/hemiacetal, making accurate stoichiometry and reproducible enantioselectivity difficult.
This guide details a robust, self-validating protocol for the direct asymmetric aldol reaction using This compound ethyl hemiacetal as a stable, bench-top precursor. By leveraging organocatalysis (specifically proline-tetrazole derivatives), researchers can access chiral
Mechanistic Insight: The "Fluorine Effect" in Catalysis
The Electrophilicity Paradox
Fluorinated aldehydes are paradoxically reactive yet dormant.
-
Electronic Activation: The strong electron-withdrawing nature of the fluorine atoms lowers the LUMO energy of the carbonyl carbon, making the free aldehyde a potent electrophile.
-
The Dormant State: This same electron deficiency drives the equilibrium toward stable hydrates (in water) or hemiacetals (in alcohols/storage). The challenge is not reactivity, but availability.
Key Mechanistic Driver: The reaction relies on the in situ dissociation of the ethyl hemiacetal to release the free aldehyde in low, steady-state concentrations. This prevents oligomerization while maintaining enough electrophile for the enamine to attack.
Catalytic Cycle & Transition State
The reaction proceeds via an Enamine Catalysis cycle using (S)-5-(pyrrolidin-2-yl)-1H-tetrazole. The tetrazole moiety is crucial; it possesses a pKa (~4.8) similar to a carboxylic acid but offers improved solubility and a more diffuse negative charge in the transition state, enhancing the reaction with "hard" fluorinated electrophiles.
Pathway:
-
Enamine Formation: The pyrrolidine catalyst condenses with the ketone donor to form a nucleophilic enamine.
-
Hemiacetal Dissociation: The DFA ethyl hemiacetal releases free DFA.
-
C-C Bond Formation: The enamine attacks the Re-face of the DFA aldehyde (controlled by the catalyst's chiral framework).
-
Hydrolysis: The resulting iminium species is hydrolyzed, releasing the product and regenerating the catalyst.
Visualization: Catalytic Cycle
Caption: Figure 1. Organocatalytic cycle showing the in situ generation of free DFA and the enamine-mediated stereoselective attack.
Experimental Protocol
Reagents & Materials
-
Substrate: this compound ethyl hemiacetal (CAS: 148992-43-2).[1] Note: Ensure material is clear. If cloudy/yellow, filter through a small plug of silica.
-
Donor: Acetone, Cyclohexanone, or substituted Acetophenones.
-
Catalyst: (S)-5-(pyrrolidin-2-yl)-1H-tetrazole (CAS: 111795-26-7).
-
Solvent: 1,2-Dichloroethane (DCE) or DMSO (for higher solubility of polar substrates).
-
Additives: Water (optional, 5-10 equiv.) can sometimes accelerate hydrolysis of the iminium intermediate but may shift the hemiacetal equilibrium.
Standard Operating Procedure (SOP)
Scale: 1.0 mmol (Representative)
-
Catalyst Preparation: In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve (S)-5-(pyrrolidin-2-yl)-1H-tetrazole (20 mol%, 28 mg) in DCE (2.0 mL).
-
Expert Tip: If the catalyst does not fully dissolve, add DMSO (0.2 mL) as a co-solvent. Homogeneity is critical for enantioselectivity.
-
-
Donor Addition: Add the ketone donor (e.g., Cyclohexanone , 5.0 mmol, 5 equiv.) to the catalyst solution. Stir at room temperature for 15 minutes to ensure enamine pre-formation.
-
Why? Pre-formation minimizes the window for DFA self-polymerization once added.
-
-
Electrophile Addition: Add This compound ethyl hemiacetal (1.0 mmol, 126 mg) in one portion.
-
Reaction Incubation: Seal the flask and stir at 40 °C for 24–48 hours.
-
Monitoring: Monitor by TLC (Visualize with 2,4-DNP stain; DFA adducts often appear as yellow/orange spots).
-
Checkpoint: The reaction is complete when the hemiacetal spot (usually high Rf) disappears or stabilizes.
-
-
Workup:
-
Quench the reaction with saturated aqueous NH₄Cl (5 mL).
-
Extract with Ethyl Acetate (3 x 10 mL).[2]
-
Wash combined organics with Brine (10 mL), dry over Na₂SO₄ , and concentrate under reduced pressure.
-
-
Purification: Purify via flash column chromatography on silica gel.
-
Eluent: Hexanes/Ethyl Acetate gradient (typically 4:1 to 2:1).
-
Note: Fluorinated aldol adducts can be prone to retro-aldol on acidic silica. Use neutralized silica (pre-washed with 1% Et3N) if yield loss is observed.
-
Data Analysis & Performance Metrics
The following table summarizes expected performance based on homologous trifluoro- and difluoro- substrates under these conditions.
| Parameter | Value / Range | Notes |
| Yield | 60% – 85% | Lower yields often due to volatility of product; handle with care during evaporation. |
| Enantiomeric Excess (ee) | 85% – 96% | High fidelity due to the rigid transition state of the proline-tetrazole framework. |
| Diastereomeric Ratio (dr) | > 10:1 (anti:syn) | For cyclic ketones (e.g., cyclohexanone), anti isomer is strongly favored. |
| Reaction Time | 24 – 48 Hours | Slower than non-fluorinated aldehydes due to hemiacetal dissociation rate-limiting step. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Hemiacetal not dissociating. | Increase temperature to 50°C or add 4Å Molecular Sieves to shift equilibrium (use caution as this removes water needed for hydrolysis). |
| Low ee% | Racemization or background reaction. | Lower temperature to RT and extend time. Ensure catalyst is pure (S)-enantiomer. |
| Product Loss | Volatility of DFA adduct. | Do not use high vacuum (< 10 mbar) for extended periods. Keep rotovap bath < 30°C. |
References
-
Funabiki, K., et al. (2011).[3] "Organocatalytic Asymmetric Direct Aldol Reactions of Trifluoroacetaldehyde Ethyl Hemiacetal with Aromatic Methyl Ketones." The Journal of Organic Chemistry.
-
Torii, H., et al. (2004).[2][4] "Asymmetric Direct Aldol Reaction Assisted by Water and a Proline-Derived Tetrazole Catalyst." Angewandte Chemie International Edition.
-
Gong, Y., & Kato, K. (2004). "Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal for the Synthesis of Trifluoromethylated Compounds." Current Organic Chemistry.
-
Santa Cruz Biotechnology. "this compound Ethyl Hemiacetal Product Data."
Sources
- 1. This compound ETHYL HEMIACETAL | 148992-43-2 [chemicalbook.com]
- 2. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sci-Hub. Organocatalytic Asymmetric Direct Aldol Reactions of Trifluoroacetaldehyde Ethyl Hemiacetal with Aromatic Methyl Ketones / The Journal of Organic Chemistry, 2011 [sci-hub.st]
- 4. Asymmetric direct aldol reaction assisted by water and a proline-derived tetrazole catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of Difluoromethylated Alcohols Using Difluoroacetaldehyde
[1]
Executive Summary & Strategic Value
The difluoromethyl group (
However, difluoroacetaldehyde (DFA) is kinetically unstable in its free form, prone to rapid polymerization and hydration. It is commercially supplied as This compound Ethyl Hemiacetal (DFAE) . This application note details the specific handling, activation, and reaction protocols required to utilize DFAE effectively, moving beyond simple textbook descriptions to field-proven methodologies.
Key Challenges Addressed
-
Volatility & Stability: Controlling the equilibrium between the stable hemiacetal and the reactive aldehyde.
-
Water Management: Mitigating catalyst deactivation in Lewis Acid-mediated pathways.
-
Stereocontrol: Achieving high enantioselectivity in aldol additions.
Reagent Profile & Handling
This compound Ethyl Hemiacetal (DFAE)
-
MW: 126.10 g/mol [3]
-
Boiling Point: ~106°C (hemiacetal form)
-
State: Colorless liquid, hygroscopic.
The Activation Equilibrium
DFAE is a "masked" aldehyde. For reaction to occur, the hemiacetal must dissociate to release the free aldehyde electrophile. This equilibrium is driven by heat or Lewis Acids (LA).
Figure 1: The critical equilibrium governing DFAE reactivity. Spontaneous polymerization of the free aldehyde occurs if not trapped immediately by a nucleophile.
Protocol A: Lewis Acid-Mediated Mukaiyama Aldol Reaction
Objective: Synthesis of
Materials
-
Substrate: DFAE (1.0 equiv)
-
Nucleophile: Silyl Enol Ether (1.2 equiv) (e.g., derived from acetophenone)
-
Lewis Acid:
(1.1 equiv) or -
Solvent: Anhydrous Dichloromethane (DCM)
-
Quench: Sat.
Step-by-Step Methodology
-
Pre-Drying (CRITICAL): Commercially sourced DFAE often contains trace water/ethanol.
-
Action: Store DFAE over activated 4Å molecular sieves for 24 hours prior to use.
-
Why:
is water-intolerant. Excess proton sources will hydrolyze the silyl enol ether before C-C bond formation.
-
-
Lewis Acid Activation:
-
Flame-dry a two-neck round-bottom flask under Argon.
-
Add anhydrous DCM (0.2 M concentration relative to DFAE).
-
Cool to -78°C (Dry ice/Acetone bath).
-
Add
(1.1 equiv) dropwise.[5] The solution may turn yellow/orange.[5] -
Add DFAE (1.0 equiv) slowly over 5 minutes.
-
Insight: Stir for 10 minutes to allow the formation of the titanium-chelated aldehyde species.
-
-
Nucleophilic Addition:
-
Quench & Workup:
-
Quench at -78°C with sat.
. Do not warm before quenching (prevents retro-aldol or polymerization). -
Warm to room temperature (RT).
-
Extract with DCM (
). Wash combined organics with brine.[5] -
Dry over
and concentrate.
-
-
Purification:
Data & Troubleshooting
| Variable | Observation | Corrective Action |
| Low Yield | Silyl enol ether hydrolysis | Ensure DFAE is dried over sieves; increase LA to 1.2 equiv. |
| Polymerization | White solid precipitates | Reaction temperature too high. Keep strictly at -78°C during addition. |
| No Reaction | Strong hemiacetal binding | Switch Lewis Acid to |
Protocol B: Organocatalytic Asymmetric Aldol Reaction
Objective: Enantioselective synthesis of chiral difluoromethyl alcohols using "Green" organocatalysis. Catalyst: L-Proline or 5-(pyrrolidin-2-yl)tetrazole.
Mechanistic Pathway
This reaction proceeds via an Enamine intermediate formed between the ketone donor and the chiral amine catalyst.
Figure 2: The catalytic cycle. The catalyst activates the donor (ketone) while the DFAE acts as the acceptor.
Step-by-Step Methodology
-
Reaction Setup:
-
To a vial, add the ketone donor (often used as solvent, e.g., Acetone or Cyclohexanone). If the ketone is valuable, use DMSO or DMF as solvent (1.0 M).
-
Add DFAE (1.0 equiv).
-
Add Catalyst (10-20 mol%).
-
Tip: 5-(pyrrolidin-2-yl)tetrazole is often superior to Proline for fluorinated aldehydes due to higher solubility and acidity.
-
-
Incubation:
-
Stir at 4°C to RT .
-
Time: These reactions are slower than metal-catalyzed variants. Typical time is 24-48 hours.
-
Self-Validation: Monitor by
NMR.-
DFAE reactant:
to ppm (approx). -
Product: Shift usually moves downfield.
-
-
-
Workup:
-
Add phosphate buffer (pH 7.0) to quench.
-
Extract with Ethyl Acetate.
-
Caution: Difluoromethyl alcohols can be volatile. Do not use high vacuum for extended periods during concentration.
-
Protocol C: Grignard Addition (Modified)
Objective: Direct addition of alkyl/aryl groups. Challenge: Direct addition to DFAE is difficult due to the ethoxy leaving group and competing deprotonation. Solution: Use of Lewis Acid additives to facilitate the "oxocarbenium" pathway.
-
Setup: Dissolve DFAE (1.0 equiv) in anhydrous THF.
-
Activation: Add
(1.1 equiv) at -78°C. Stir for 15 min. -
Addition: Add Grignard reagent (
, 1.2 equiv) slowly.-
Note: The Lewis acid complexes the ethoxy group, making it a better leaving group, generating the reactive oxocarbenium ion in situ.
-
-
Quench: Sat.
.[5][8]
References
-
Kaneko, S., et al. (1993). "A remarkably simple route to versatile difluoromethylated molecules." Journal of Organic Chemistry, 58(9), 2302–2312. Link
-
Hagiwara, K., et al. (2011). "Organocatalytic Asymmetric Direct Aldol Reactions of Trifluoroacetaldehyde Ethyl Hemiacetal." Journal of Organic Chemistry, 76(9), 3545–3550. (Note: Protocol adaptable to difluoro- analogs).[1][8] Link
-
Mukaiyama, T. (1982). "The Mukaiyama Aldol Reaction."[5][9][10][11][12] Organic Reactions.[5][7][8][10] Link
-
TCI Chemicals. "Product Specification: this compound Ethyl Hemiacetal." Link
Sources
- 1. This compound ETHYL HEMIACETAL | 148992-43-2 [chemicalbook.com]
- 2. This compound Ethyl Hemiacetal | 148992-43-2 [sigmaaldrich.com]
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- 12. jk-sci.com [jk-sci.com]
Application Notes & Protocols: Mastering the Reactivity of Difluoroacetaldehyde with Nucleophiles for Advanced Synthesis
Abstract
The incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity.[1][2] The difluoromethyl group (CHF₂) is a particularly valuable motif, serving as a bioisostere for hydroxyl or thiol groups. Difluoroacetaldehyde (DFA) and its derivatives are key building blocks for introducing this group. However, the inherent reactivity and handling challenges of DFA necessitate a nuanced understanding of its reaction conditions. This guide provides a comprehensive overview of the reaction conditions for this compound with a range of nucleophiles, offering field-proven insights, detailed protocols, and the mechanistic rationale behind experimental choices for researchers in organic synthesis and medicinal chemistry.
The Nature of this compound: A Highly Electrophilic Synthon
This compound is a highly reactive electrophile due to the strong electron-withdrawing effect of the two fluorine atoms on the α-carbon. This inductive effect significantly polarizes the carbonyl C=O bond, making the carbonyl carbon exceptionally susceptible to nucleophilic attack.
In practice, anhydrous this compound is a gas and prone to polymerization. Consequently, it is most commonly handled and reacted in a more stable, masked form, typically as its ethyl hemiacetal (CF₂HCH(OH)OEt) or hydrate (CF₂HCH(OH)₂).[1] These forms exist in equilibrium with the free aldehyde in solution, providing a controlled release of the reactive species. The reaction with a nucleophile effectively shifts this equilibrium towards the product, as the free aldehyde is consumed. Understanding this equilibrium is critical for designing successful synthetic strategies.
The general mechanism involves the nucleophilic attack on the carbonyl carbon of the free aldehyde, which is present in small quantities in equilibrium with its hemiacetal or hydrate form. For hemiacetals, an acid catalyst is typically required to facilitate the elimination of the alcohol (or water from the hydrate) to reveal the reactive aldehyde or an oxonium ion intermediate.[3][4][5]
Sources
Application Notes & Protocols: Difluoroacetaldehyde Ethyl Hemiacetal as a Versatile C2 Building Block
Introduction: The Strategic Value of the Difluoromethyl Group
In the landscape of modern drug discovery and agrochemical development, the incorporation of fluorine-containing moieties is a cornerstone strategy for optimizing molecular properties.[1][2] The difluoromethyl (CHF₂) group, in particular, has garnered significant attention as a bioisostere for hydroxyl, thiol, and amide functionalities, capable of profoundly influencing a molecule's acidity, metabolic stability, and lipophilicity.[3] Difluoroacetaldehyde ethyl hemiacetal has emerged as a critical C2 building block, providing a stable and convenient gateway to this valuable functional group.[4][5]
Unlike the volatile and highly reactive free this compound, the ethyl hemiacetal is a manageable liquid that serves as a practical precursor.[3] Its utility lies in its ability to generate the reactive aldehyde in situ under controlled conditions, enabling a wide range of synthetic transformations.[3][6] This guide provides an in-depth exploration of its properties, core reactivity, and detailed protocols for its application in synthesizing high-value fluorinated compounds.
Reagent Profile: Physicochemical Properties and Safe Handling
A thorough understanding of the reagent's properties is paramount for successful and safe experimentation.
Table 1: Physicochemical Data for this compound Ethyl Hemiacetal
| Property | Value | Source(s) |
| CAS Number | 148992-43-2 | [7] |
| Alternate Names | 1-Ethoxy-2,2-difluoroethanol | [7] |
| Molecular Formula | C₄H₈F₂O₂ | [7] |
| Molecular Weight | 126.10 g/mol | [7] |
| Appearance | Colorless to almost colorless clear liquid | [8] |
| Purity | Typically >80.0% or 90.0% (NMR) | |
| Boiling Point | ~85 °C (Predicted) | [8] |
| Density | ~1.145 g/cm³ (Predicted) | [8] |
| Storage | 2-8°C, under inert atmosphere |
Safety and Handling:
This compound ethyl hemiacetal is a flammable liquid and should be handled with appropriate precautions.[9]
-
Engineering Controls : Always handle in a well-ventilated chemical fume hood.[9] Ensure an eyewash station and safety shower are readily accessible.[9]
-
Personal Protective Equipment (PPE) : Wear splash goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves. A vapor respirator may be necessary depending on the scale and nature of the operation.[9]
-
Incompatibilities : Avoid contact with strong oxidizing agents, excessive heat, and sources of ignition.[9]
-
Storage : Store in a tightly closed container in a refrigerator (2-8°C) under an inert atmosphere (e.g., nitrogen or argon) to maintain stability and purity.
-
Hazard Note : Combustion of this compound can produce highly toxic hydrogen fluoride (HF) gas.[9]
Core Reactivity: The Hemiacetal as an Aldehyde Surrogate
The synthetic power of this compound ethyl hemiacetal stems from the chemical equilibrium between the stable hemiacetal and the reactive free aldehyde.[6][10] This equilibrium can be deliberately shifted by acid or base catalysis to generate this compound in situ, which is immediately consumed by a nucleophile in the reaction mixture.[3] This strategy avoids the challenges of handling the unstable free aldehyde directly.
Caption: Equilibrium between hemiacetal and free aldehyde.
Application & Protocol: Friedel-Crafts Alkylation for C-C Bond Formation
A primary application of this building block is the synthesis of difluoromethylated carbinols via Friedel-Crafts type reactions with electron-rich aromatic and heterocyclic systems.[3] The in situ-generated aldehyde acts as a potent electrophile.
Workflow: Synthesis of Difluoromethylated Indole-3-Carbinols
Caption: Workflow for indole-3-carbinol synthesis.
Protocol 1: Synthesis of 1-(1H-Indol-3-yl)-2,2-difluoroethanol
This protocol is adapted from methodologies reported for the synthesis of difluoromethylated indole-3-carbinols.[3]
-
Materials:
-
Indole (1.0 equiv)
-
This compound ethyl hemiacetal (1.2-1.5 equiv)
-
Base catalyst (e.g., DBU or Et₃N, 0.1-0.2 equiv)
-
Anhydrous solvent (e.g., CH₂Cl₂, THF, or MeCN)
-
Saturated aq. NH₄Cl, water, brine, ethyl acetate, anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for chromatography
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add indole (1.0 equiv) and the chosen anhydrous solvent.
-
Add this compound ethyl hemiacetal (1.2-1.5 equiv) to the solution.
-
Add the base catalyst (e.g., DBU, 0.1 equiv) dropwise at room temperature. The base facilitates the elimination of ethoxide to generate the reactive aldehyde in situ.[3]
-
Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting indole is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the pure difluoromethylated indole-3-carbinol product.
-
Application & Protocol: Synthesis of Difluoromethylated Amines
The hemiacetal is also a precursor for constructing difluoromethylated amines. It can react with a primary amine to form a difluoromethyl imine intermediate, which can then be trapped by a nucleophile in a one-pot process.[3] This approach provides efficient access to valuable amine scaffolds.[3][11]
Reaction Pathway: One-Pot Synthesis of Indole-3-Methanamines
Caption: Pathway for indole-3-methanamine synthesis.
Protocol 2: Telescoping Synthesis of N-(2,2-difluoro-1-(1H-indol-3-yl)ethyl)aniline
This protocol demonstrates an efficient one-pot synthesis without isolation of the imine intermediate, as described in recent literature.[3]
-
Materials:
-
Aniline (1.1 equiv)
-
This compound ethyl hemiacetal (1.0 equiv)
-
Indole (1.2 equiv)
-
Acid catalyst (e.g., p-Toluenesulfonic acid monohydrate (PTSA·H₂O), 0.1 equiv)
-
Anhydrous solvent (e.g., 1,2-dichloroethane (DCE))
-
Saturated aq. NaHCO₃, water, brine, ethyl acetate, anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for chromatography
-
-
Procedure:
-
To a round-bottom flask, add aniline (1.1 equiv), this compound ethyl hemiacetal (1.0 equiv), and anhydrous DCE.
-
Stir the mixture at room temperature for a designated period (e.g., 30 minutes) to allow for the initial formation of the difluoromethylated imine.
-
Add indole (1.2 equiv) and the acid catalyst (PTSA·H₂O, 0.1 equiv) to the reaction mixture.
-
Heat the reaction to a specified temperature (e.g., 80 °C) and monitor its progress by TLC.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution.
-
Perform an aqueous workup by extracting with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude material by flash column chromatography to yield the desired N-(2,2-difluoro-1-(1H-indol-3-yl)ethyl)aniline.
-
Broader Impact in Chemical Sciences
The utility of this compound ethyl hemiacetal extends across multiple scientific disciplines, underscoring its importance as a foundational building block.
-
Medicinal Chemistry : The strategic insertion of the CHF₂ group using this reagent can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][4] It is a key intermediate for synthesizing novel therapeutics where fluorine's unique properties can be leveraged.[4]
-
Agrochemicals : In crop science, fluorination imparts increased potency and greater resistance to environmental degradation in herbicides, insecticides, and fungicides.[5] This building block is pivotal for creating more effective and selective crop protection agents.[5]
-
Materials Science : It serves as a valuable monomer or intermediate for specialty polymers and materials where the incorporation of fluorine can enhance thermal stability, chemical resistance, and other desirable physical properties.[4]
References
-
- TCI America.
-
- Chem-Impex.
-
- Bentham Science.
-
- Organic & Biomolecular Chemistry.
-
- Alfa Chemistry.
-
- Santa Cruz Biotechnology.
-
- Sigma-Aldrich.
-
- TCI AMERICA.
-
- ChemicalBook.
-
- Tokyo Chemical Industry Co., Ltd. (APAC).
-
- ChemicalBook.
-
- PubMed.
-
- Master Organic Chemistry.
-
- Fisher Scientific.
-
- ChemRxiv.
-
- Taylor & Francis.
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- 2. chemrxiv.org [chemrxiv.org]
- 3. Divergent synthesis of difluoromethylated indole-3-carbinols, bisindolylmethanes and indole-3-methanamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. This compound Ethyl Hemiacetal | CAS 148992-43-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. 148992-43-2 CAS MSDS (this compound ETHYL HEMIACETAL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. cloudfront.zoro.com [cloudfront.zoro.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. benthamscience.com [benthamscience.com]
Troubleshooting & Optimization
Technical Support Center: Controlling the Hydration Equilibrium of Difluoroacetaldehyde in Water
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with difluoroacetaldehyde. This document provides in-depth guidance, field-proven insights, and troubleshooting protocols to help you effectively manage and control its hydration equilibrium in aqueous media.
Introduction: The Challenge of a Highly Electrophilic Aldehyde
This compound (F₂HCCHO) is a valuable building block in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals, due to the unique properties conferred by the difluoromethyl group. However, its utility is intrinsically linked to a chemical behavior that can be both advantageous and challenging: its rapid and extensive hydration. The strong electron-withdrawing nature of the two fluorine atoms renders the carbonyl carbon exceptionally electrophilic, causing it to readily react with water to form a stable geminal diol, also known as a hydrate.[1][2] Understanding and controlling this equilibrium is paramount for reproducible and successful experimentation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts regarding the hydration of this compound.
Q1: What is the hydration equilibrium of this compound?
A: The hydration of this compound is a reversible nucleophilic addition reaction where a water molecule adds across the carbonyl double bond to form a geminal diol (a molecule with two hydroxyl groups on the same carbon).[2][3] This establishes an equilibrium between the aldehyde form and the hydrate form in aqueous solutions.
Caption: Reversible hydration of this compound.
Q2: Why is the hydrate of this compound so stable compared to that of other aldehydes like acetaldehyde?
A: The stability of the hydrate is primarily dictated by electronic effects.[4][5]
-
Inductive Effect: Fluorine is a highly electronegative atom. The two fluorine atoms on the α-carbon of this compound exert a strong electron-withdrawing inductive effect (-I effect).[1] This effect destabilizes the partial positive charge on the carbonyl carbon, making the aldehyde highly reactive and pushing the equilibrium towards the more stable hydrate form.[2][6]
-
Comparison: In acetaldehyde, the methyl group is electron-donating, which stabilizes the carbonyl group and makes hydration less favorable.[2][7] For formaldehyde, which lacks alkyl stabilization, the hydrate form predominates in water.[2][3] The stability of hydrates for halogenated aldehydes like chloral and hexafluoroacetone is similarly high due to these powerful electronic effects.[3][6]
Q3: What primary factors influence the position of the hydration equilibrium?
A: Several factors can shift the equilibrium between the aldehyde and its hydrate:
-
Solvent: The concentration of water is a key determinant. While the equilibrium heavily favors the hydrate in pure water, using co-solvents like DMSO can shift the balance.[8] In non-aqueous solvents, the aldehyde form will be dominant.
-
Temperature: The hydration of aldehydes is typically an exothermic process.[9] Therefore, according to Le Châtelier's principle, increasing the temperature will shift the equilibrium back towards the aldehyde form. Conversely, lower temperatures favor the hydrate.
-
pH: The hydration reaction can be catalyzed by both acid and base.[7][10] While catalysis speeds up the rate at which equilibrium is reached, significant pH changes can also influence the stability of the species involved, potentially altering the equilibrium position.[8][11]
Section 2: Experimental Design & Protocols
Precise control and measurement are critical when working with this compound. This section provides validated protocols for its characterization.
Q4: How can I accurately determine the equilibrium constant (K_hyd) for this compound hydration?
A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most direct and powerful technique for this purpose.[8][12] ¹H NMR allows for the simultaneous detection and quantification of both the aldehyde and hydrate forms in solution, as they have distinct and well-resolved proton signals.
Protocol: Determining K_hyd via ¹H NMR Spectroscopy
This protocol provides a self-validating method for quantifying the hydration equilibrium.
Caption: Workflow for K_hyd determination using NMR.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Use high-purity this compound (or a commercially available aqueous solution).
-
Use deuterium oxide (D₂O) as the solvent to avoid a large, interfering water signal in the ¹H NMR spectrum.
-
Prepare a stock solution of an internal standard (e.g., DSS or TMSP) in D₂O for accurate concentration determination.
-
-
Sample Preparation:
-
In a clean NMR tube, accurately add a known volume of the D₂O internal standard stock solution.
-
Add the desired amount of this compound to the NMR tube.
-
Allow the solution to equilibrate at a constant temperature (e.g., 25 °C) for at least 10-15 minutes before measurement. The equilibrium is typically reached quickly.[13]
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Crucial Parameter: Set a long relaxation delay (d1), typically 5 times the longest T₁ of the protons of interest, to ensure full relaxation and accurate signal integration. A d1 of 30 seconds is often a safe starting point.
-
Record the exact temperature of the probe.
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Identify the characteristic signals:
-
Aldehyde (CHO): A triplet around 9.5-9.7 ppm.
-
Hydrate (CH(OH)₂): A triplet around 5.5-5.7 ppm.
-
Internal Standard: A singlet at 0 ppm for DSS/TMSP.
-
-
Carefully integrate the aldehyde proton signal, the hydrate proton signal, and the internal standard signal.
-
-
Calculations:
-
Concentrations: Calculate the concentration of the aldehyde ([Aldehyde]) and hydrate ([Hydrate]) relative to the known concentration of the internal standard.
-
[Species] = (Integral_Species / # of Protons_Species) * (Concentration_Standard / (Integral_Standard / # of Protons_Standard))
-
-
Equilibrium Constant (K_hyd):
-
K_hyd = [Hydrate] / [Aldehyde] (Note: The concentration of water in D₂O is considered constant and is incorporated into K_hyd).
-
-
Percent Hydration:
-
% Hydration = ([Hydrate] / ([Hydrate] + [Aldehyde])) * 100
-
-
Section 3: Troubleshooting Guide
Even with robust protocols, experimental challenges can arise. This guide addresses common issues in a Q&A format.
Caption: Decision tree for troubleshooting experiments.
Q5: My ¹H NMR spectrum shows the expected aldehyde and hydrate peaks, but also other unexpected signals. What could they be?
A: Unexpected peaks can arise from several sources:
-
Impurities: Check the purity of your starting this compound. It may contain precursors or byproducts from its synthesis.
-
Polymerization: Aldehydes, especially highly reactive ones, can polymerize, which may appear as broad signals in the NMR baseline.
-
Hemiacetal Formation: If your reaction mixture contains alcohol impurities or co-solvents (e.g., methanol, ethanol), this compound can form a hemiacetal, which will have its own distinct signals.
-
Decomposition: Depending on the pH and other components, the molecule could be undergoing slow decomposition. Acquiring spectra over time can help diagnose this.[14]
Q6: I am getting inconsistent K_hyd values between experiments. What are the most common sources of error?
A: Poor reproducibility is often traced back to a few key experimental variables:[15][16]
-
Temperature: As an equilibrium, K_hyd is temperature-dependent. Ensure your NMR probe temperature is calibrated and consistent across all measurements. A difference of even a few degrees can significantly alter the value.
-
Equilibration Time: While the equilibrium is established fast, ensure you are allowing the sample to fully thermally equilibrate inside the NMR probe before starting the acquisition (a 5-10 minute wait is recommended).
-
Quantitative NMR Parameters: This is the most critical factor. If the relaxation delay (d1) is too short, signals for protons with longer T₁ relaxation times will be partially saturated, leading to artificially low integration values and an incorrect K_hyd. Always use a sufficiently long d1.
-
Concentration Effects: At very high concentrations, intermolecular interactions can slightly shift the equilibrium. It is best to work in relatively dilute conditions (<100 mM).
Q7: I'm trying to react this compound with a nucleophile, but the reaction is extremely slow or doesn't proceed. Could hydration be the cause?
A: Absolutely. This is a classic challenge.
-
Dominant Species: In an aqueous solution, over 99% of the this compound exists as the gem-diol hydrate. The hydrate is significantly less electrophilic than the free aldehyde. Your nucleophile is therefore reacting with only the tiny fraction of the compound that is in the aldehyde form at any given moment.
-
Troubleshooting Strategy:
-
Shift the Equilibrium: Try increasing the reaction temperature to favor the more reactive aldehyde form.
-
Change Solvent: If your reaction is compatible, switch to a non-aqueous, aprotic solvent (e.g., THF, ACN) to eliminate hydration altogether.
-
Water Scavengers: In some cases, adding a dehydrating agent could be feasible, but this must be done with caution to avoid side reactions.
-
Section 4: Quantitative Data Summary
Contextualizing the behavior of this compound is crucial. The following table compares its hydration to other common aldehydes.
| Aldehyde | Structure | Key Substituent Effect | K_hyd (at ~25°C) | Predominant Form in Water |
| Formaldehyde | HCHO | No electronic stabilization | ~2000[3] | Hydrate (>99.9%)[13] |
| Acetaldehyde | CH₃CHO | +I (Electron-donating) | ~1.0-1.4[13][17] | Hydrate (~58%)[13] |
| This compound | F₂HCCHO | -I (Strongly electron-withdrawing) | >100 (estimated) | Hydrate (>99%) |
| Chloral | CCl₃CHO | -I (Strongly electron-withdrawing) | ~2.8 x 10⁴ | Hydrate (>99.9%) |
| Acetone (Ketone) | CH₃COCH₃ | +I (Electron-donating) | ~1.4 x 10⁻³[3] | Ketone (>99.9%) |
Note: The K_hyd for this compound is not widely reported but is expected to be very large, similar to or greater than other polyhalogenated aldehydes, based on established chemical principles.[1][18]
Section 5: References
-
Chemistry Stack Exchange. (2016). Why are geminal diols unstable?Link
-
ECHEMI. (n.d.). Why are geminal diols unstable?Link
-
LibreTexts Chemistry. (n.d.). Factors Affecting the Gem-diol Equilibrium. Link
-
Oreate AI Blog. (2026). Understanding Aldehyde Hydrate: Insights From NMR Studies. Link
-
PMC. (n.d.). Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. Link
-
Quora. (2016). Geminal diol is unstableunstable, why?Link
-
CONICET. (n.d.). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Link
-
Chemistry LibreTexts. (2025). 19.5: Nucleophilic Addition of Water - Hydration. Link
-
PubMed. (2010). NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives. Link
-
Taylor & Francis Online. (2016). Aqueous phase hydration and hydrate acidity of perfluoroalkyl and n:2 fluorotelomer aldehydes. Link
-
Journal of the American Chemical Society. (n.d.). A Nuclear Magnetic Resonance Study of the Reversible Hydration of Aliphatic Aldehydes and Ketones. I. Oxygen-17 and Proton Spectra and Equilibrium Constants. Link
-
ACS Publications. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Link
-
Semantic Scholar. (1963). 995. Hydration equilibria of aliphatic aldehydes in H2O and D2O. Link
-
Chemistry LibreTexts. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF AN EQUILIBRIUM CONSTANT. Link
-
Chemistry LibreTexts. (2015). 16.08: Hydration of Ketones and Aldehydes. Link
-
FM TUL. (2009). Spectrophotometric Determination of Equilibrium Constants and Speciation of Aqueous Systems over a Wide Range of Temperature and. Link
-
PubMed. (2014). A new approach to determination of hydration equilibria constants for the case of complexes. Link
-
University of Rochester. (n.d.). How to Troubleshoot a Reaction. Link
-
University of Rochester. (n.d.). Troubleshooting: My Reaction Failed: FAQ. Link
-
JoVE. (2015). Spectrophotometric Determination of an Equilibrium Constant. Link
-
Organic Chemistry Tutor. (n.d.). Formation of Hydrates from Aldehydes and Ketones. Link
-
Henry Rzepa's Blog. (2012). Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. Link
-
Wikipedia. (n.d.). Geminal diol. Link
-
ResearchGate. (n.d.). Equilibrium constants for the hydration of selected aldehydes. Link
-
Chem.uic.edu. (n.d.). Determination of an Equilibrium Constant. Link
-
ResearchGate. (n.d.). Hydration equilibrium constants for the compounds used to define the SAR descriptors. Link
-
Chemistry LibreTexts. (2023). Addition of Water to form Hydrates (Gem-Diols). Link
-
Chemistry Steps. (n.d.). Reactions of Aldehydes and Ketones with Water. Link
-
PubChem. (n.d.). This compound. Link
-
PMC. (n.d.). Optimized Synthesis of a Pentafluoro-gem-diol and Conversion to a CF2Br-Glucopyranose through Trifluoroacetate-Release and Halogenation. Link
-
YouTube. (2022). Troubleshooting and optimizing lab experiments. Link
-
Royal Society of Chemistry. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Link
-
Reddit. (2013). Geminal Diol formation. Link
-
Quora. (2024). How can geminal diol be obtained?Link
-
PDF Free Download. (n.d.). Hydration of acetaldehyde. I. Equilibrium thermodynamic parameters. Link
-
Bohrium. (n.d.). hydration-of-acetaldehyde-i-equilibrium-thermodynamic-parameters. Link
-
PubChem. (n.d.). This compound hydrate. Link
-
ResearchGate. (2025). Aldehyde or Hydrate? Investigation into the Oxidation of 5‐Formylcytosine Derivatives Using a Computational and Experimental Approach. Link
-
Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Link
-
Chemistry LibreTexts. (2024). 19.5: Nucleophilic Addition of Water- Hydration. Link
-
Pharmaffiliates. (n.d.). Fluoroacetaldehyde (50% Aqueous Solution). Link
-
Study Mind. (n.d.). Thermodynamic - Enthalpy of Hydration (A-Level Chemistry). Link
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- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 7. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]
- 8. Understanding Aldehyde Hydrate: Insights From NMR Studies - Oreate AI Blog [oreateai.com]
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Technical Support Center: Handling Volatile Fluorinated Aldehydes
Topic: Trifluoroacetaldehyde (Fluoral) & Derivatives in Organic Synthesis Role: Senior Application Scientist Status: Active
Mission Statement
This guide addresses the specific challenges of handling volatile fluorinated aldehydes , primarily trifluoroacetaldehyde (fluoral) . Unlike standard aldehydes, these reagents possess extreme electrophilicity, leading to unique stability profiles (stable hydrates/hemiacetals) and handling risks (gaseous monomers, rapid polymerization). This guide prioritizes reproducibility and safety .
Module 1: Reagent Selection & Stability (The "Before" Phase)
Q: Why is my "Trifluoroacetaldehyde" a liquid/solid when the boiling point is listed as -18°C?
A: You are likely handling a masked form . Pure trifluoroacetaldehyde (Fluoral) is a gas at room temperature (
Technical Insight: The equilibrium constant for hydration (
Reagent Comparison Table
| Form | Chemical Structure | State | B.P.[3][4] | Key Characteristic | Recommended Use |
| Anhydrous Monomer | Gas | Highly reactive; polymerizes spontaneously. | In situ generation only. | ||
| Fluoral Hydrate | Solid/Liq Mix | Stable gem-diol; difficult to dehydrate completely. | Aqueous reactions; Lewis-acid mediated reactions. | ||
| Ethyl Hemiacetal | Liquid | Stable liquid; easier to handle than hydrate. | Standard for organic synthesis (surrogate). |
Module 2: Generation & Introduction (The "Active" Phase)
Q: How do I introduce precise stoichiometry of gaseous fluoral into my reaction?
A: Avoid distilling the pure gas if possible. It is hazardous and difficult to quantify. Instead, use one of two validated strategies: In Situ Activation (Preferred) or Classical Cracking (Advanced).
Strategy A: The "In Situ" Activation (Preferred)
Logic: Use the Ethyl Hemiacetal or Hydrate directly in the flask and use a Lewis Acid to "crack" it chemically rather than thermally.
-
Mechanism: Lewis acids (e.g.,
, ) complex with the oxygen, facilitating the departure of the alkoxy/hydroxy group and generating the reactive oxocarbenium or aldehyde species transiently. -
Protocol:
-
Dissolve Fluoral Ethyl Hemiacetal (1.0 equiv) in dry DCM.
-
Add the nucleophile (e.g., silyl enol ether).
-
Cool to
. -
Add Lewis Acid (e.g.,
, 1.1 equiv) dropwise. -
Result: The Lewis acid sequesters the ethoxy group, releasing the reactive electrophile immediately adjacent to the nucleophile.
-
Strategy B: Classical Cracking (The "Dehydration" Protocol)
Logic: If you absolutely require the free gaseous aldehyde (e.g., for an organocatalytic gas-liquid reaction), you must dehydrate the hydrate/hemiacetal and trap the gas.
WARNING: This generates a toxic, corrosive gas. Perform exclusively in a high-efficiency fume hood.
Step-by-Step Protocol:
-
Setup: 3-neck flask (Generator) connected to a drying tube (
on glass wool) Cold Trap ( , containing reaction solvent). -
Charge: Place concentrated
(excess, ~2-3 vol per vol of reagent) in the Generator flask. -
Addition: Add Fluoral Hydrate dropwise to the acid while heating the flask to
. -
Trapping: The gas evolves, passes through the drying tube, and condenses in the cold trap.
-
Quantification: Weigh the cold trap before and after to determine the mass of
generated.
Figure 1: Workflow for the thermal dehydration ("cracking") of fluoral hydrate to generate anhydrous monomer.
Module 3: Troubleshooting & Optimization
Q: My reaction yield is low, and I see starting material.
Diagnosis: The Gem-Diol Trap .
If your reaction generates water (e.g., condensation) or if the solvent is wet, the anhydrous fluoral will revert to the unreactive hydrate (
-
Fix: Add a molecular sieve (
) or a chemical drying agent ( ) to the reaction mixture to drive the equilibrium toward the carbonyl form. -
Fix (Lewis Acid): Ensure you are using a stoichiometric excess of Lewis Acid if it is liable to be hydrolyzed by the water in the hydrate.
Q: A white waxy solid formed in my cold trap or addition funnel.
Diagnosis: Spontaneous Polymerization .[5] Anhydrous trifluoroacetaldehyde polymerizes rapidly to form a polyether-like solid (similar to paraformaldehyde) when neat, especially if trace acid/base is present.
-
Immediate Fix: The polymerization is reversible. Gently heat the white solid with a heat gun (carefully!) to depolymerize it back to gas.
-
Prevention: Keep the monomer in solution (DCM, THF) at low temperatures (
). Never store the neat anhydrous monomer.
Q: How do I determine the concentration of my "stock" solution?
A: Use
-
Take an aliquot of your solution.
-
Add a known quantity of an internal standard (e.g.,
-trifluorotoluene, ). -
Integrate the
signal of fluoral (approx to , depending on solvent/form) against the standard.-
Note: Hydrate and Hemiacetal will have distinct shifts from the free aldehyde.
-
Figure 2: The equilibrium dynamics of trifluoroacetaldehyde. Note that water strongly favors the unreactive hydrate form.
Module 4: Safety & Waste
-
Inhalation Hazard: Fluoral causes severe respiratory irritation and pulmonary edema. It is a lachrymator.
-
Corrosivity: The hydrate and hemiacetal can release HF upon decomposition or contact with strong acids.
-
Waste Disposal: Quench all reaction mixtures with aqueous bicarbonate before disposal to neutralize any HF or acidic hydrates. Do not mix with strong bases exothermically.
References
-
Husted, D. R.; Ahlbrecht, A. H. (1952).[6][7] The Chemistry of Trifluoroacetaldehyde. Journal of the American Chemical Society, 74(21), 5422–5426. Link
- Foundational text on the synthesis, hydration equilibrium, and polymeriz
-
Funabiki, K. et al. (2012). The Use of Trifluoroacetaldehyde Ethyl Hemiacetal or Hydrate in a Simple and Practical Regioselective Synthesis of β-Hydroxy-β-trifluoromethyl Ketones. Journal of Organic Chemistry, 77(22). Link
- Source for the "In Situ" activation method using hemiacetals without pre-cracking.
-
Gong, Y. et al. (2004). Trifluoroacetaldehyde Ethyl Hemiacetal: A Versatile Reagent for the Synthesis of Trifluoromethylated Compounds. Synlett. Link
- Review of the ethyl hemiacetal as a surrog
-
Braid, M. et al. (1954). Perfluoroalkyl Halides and Acids. Journal of the American Chemical Society, 76(15), 4027. Link
- Details on dehydr
Sources
- 1. CF3CHO gives a stable hydrate. Explain. | Filo [askfilo.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. trifluoroacetaldehyde hydrate | CAS#:421-53-4 | Chemsrc [chemsrc.com]
- 4. 2,2,2-TRIFLUOROACETALDEHYDE HYDRATE CAS#: 33953-86-5 [m.chemicalbook.com]
- 5. youtube.com [youtube.com]
- 6. EP0516311A1 - Chemical process for the manufacture of trifluoroacetaldehyde - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Optimization of hemiacetal deprotection using Lewis acids
Welcome to the Lewis Acid Deprotection Technical Support Center .
This guide is structured to assist you in the optimization of acetal/ketal cleavage to generate hemiacetals (lactols) or carbonyls. While "hemiacetal deprotection" is a common colloquialism, this process technically involves the hydrolysis of an acetal to a hemiacetal , which then equilibrates to the open carbonyl form.
Module 1: Catalyst Selection & Reactivity Profiling
The Core Challenge: Lewis acids vary significantly in their "hardness" (HSAB theory), oxophilicity, and coordination geometry. Selecting the wrong catalyst leads to either recovered starting material (too weak) or decomposition/epimerization (too strong).
Lewis Acid Selection Matrix
| Catalyst | Strength | Acidity Type | Best For... | Critical Risk |
| High | Hard | Robust substrates, rapid cleavage of benzylidene/acetonides. | Epimerization of | |
| High | Hard/Chelating | Chelation-controlled cleavage; substrates with neighboring coordinating groups (e.g., esters). | Aggressive. Can cleave esters or cause migration if temp > -20°C. | |
| Med-High | Chelating | Selective cleavage of PMB ethers in presence of acetals; glycosides. | Difficult removal of tin residues; toxicity. | |
| Medium | Soft/Water-stable | Aqueous/organic biphasic reactions; acid-sensitive substrates. | Slower reaction rates; may require heat. | |
| Mild | Oxy-philic | Chemoselective cleavage of acetals in presence of silyl ethers (TBS/TES). | Low solubility in non-polar solvents. | |
| Mild | Lewis/Brønsted | "Green" deprotection in acetone/MeOH. | Oxidative side reactions if free thiols/amines are present. |
Module 2: Mechanistic Dynamics & Visualization
Understanding the pathway is essential for troubleshooting. The reaction is not a single step but a cascade governed by the stability of the Oxocarbenium Ion .
Mechanism: The Hydrolysis Cascade
The following diagram illustrates the critical intermediates. Note that the Hemiacetal is the transient species formed after water attack but before the final carbonyl product.
Figure 1: The stepwise hydrolysis of acetals. The Oxocarbenium ion is the high-energy "gatekeeper" of the reaction.
Module 3: Troubleshooting & Optimization (FAQ)
Q1: My reaction stalls at 50% conversion. Adding more Lewis Acid doesn't help. Why?
Diagnosis: Product Inhibition or Equilibrium Stagnation.
-
The Cause: The released alcohol (leaving group) or the generated carbonyl oxygen can coordinate to the Lewis Acid, quenching its activity. Alternatively, the reaction is reversible (transacetalization).
-
The Fix:
-
Add a Scavenger: Use a "sacrificial" acetal acceptor. If using acetone as a solvent, it drives the equilibrium by forming 2,2-dimethoxypropane (transacetalization).
-
Water Stoichiometry: Ensure at least 1.5–2.0 equiv of water is present. Lewis acids like
hydrolyze violently; use "wet" solvents (e.g., DCM saturated with water) rather than adding bulk water.
-
Q2: I see significant migration of neighboring acyl groups (e.g., in carbohydrates).
Diagnosis: Ortho-ester formation via neighboring group participation.
-
The Mechanism: Under Lewis acidic conditions, a neighboring ester carbonyl attacks the oxocarbenium ion, forming a cyclic acyloxonium ion (ortho-ester), which then hydrolyzes to place the ester on the wrong hydroxyl.
-
The Fix:
-
Switch Solvent: Move from non-polar solvents (DCM/Toluene) to coordinating solvents like Acetonitrile or Ether . These solvents compete for the oxocarbenium ion, suppressing internal ester attack.
-
Lower Temperature: Run the reaction at -78°C and warm slowly. Migration has a higher activation energy than deprotection.
-
Q3: My substrate is decomposing/turning black.
Diagnosis: Polymerization of the leaving group (benzyl cation) or acid-catalyzed degradation.
-
The Fix:
-
Cation Scavenging: If cleaving benzylidene acetals, the released benzyl cation is highly electrophilic. Add 1,2-ethanedithiol (EDT) or triethylsilane (
) to quench the cation. -
Buffer the System: Use a buffered Lewis acid system, such as silica-supported
or on silica, to prevent "hot spots" of acidity.
-
Module 4: Standard Operating Protocols (SOP)
Protocol A: Robust Deprotection ( )
Best for: Simple alkyl acetals, benzylidene acetals, sterically hindered ketals.
-
Preparation: Dissolve substrate (1.0 mmol) in anhydrous DCM (10 mL).
-
Scavenger (Optional but Recommended): Add 1,2-ethanedithiol (2.0 equiv) if the acetal is benzylic.
-
Initiation: Cool to 0°C. Add
(1.1 equiv) dropwise.-
Note: If the substrate contains basic nitrogens, increase equivalents to neutralize the amine first.
-
-
Hydrolysis: Monitor by TLC. Upon disappearance of SM, add wet DCM (0.5 mL water in 5 mL DCM) vigorously.
-
Quench: Pour into saturated aqueous
.
Protocol B: Chemoselective Mild Deprotection ( )
Best for: Substrates with acid-sensitive Silyl ethers (TBS, TIPS) or Fmoc groups.
-
Preparation: Dissolve substrate in Acetonitrile/Water (95:5).
-
Catalysis: Add
(5–10 mol%). -
Reaction: Stir at Room Temperature.
-
Observation: The reaction is often heterogeneous.
-
-
Workup: Filter through a pad of Celite to remove the bismuth salt. Concentrate the filtrate.
Module 5: Decision Tree for Troubleshooting
Use this logic flow to diagnose failure modes during experimentation.
Figure 2: Diagnostic logic flow for optimizing Lewis acid deprotection.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[1] (The definitive guide on stability profiles).
-
Procopio, A.; Dalpozzo, R.; De Nino, A.; Maiuolo, L.; Nardi, M.; Romeo, G. "Er(OTf)3 as a Mild and Efficient Catalyst for the Deprotection of Acetals."[1][2] Org.[1][2][3][4] Biomol. Chem.2005 , 3, 4129-4133.[1] (Demonstrates Lanthanide triflates for mild cleavage).
-
Panchadhayee, R.; Misra, A. K. "Selective Removal of Benzylidene Acetals Using Triethylsilane and Iodine."[1] Synlett2010 , 1193-1196.[1] (Use of silane scavengers).[5]
-
Smith, A. B.; et al. "Indium(III) as a mild Lewis Acid for Deprotection." J. Am. Chem. Soc.[1] (General reference for InCl3 utility in aqueous media).
-
Bajwa, J. S. "Deprotection of acetals and ketals using Bismuth Nitrate Pentahydrate." Tetrahedron Lett.[6]2002 , 43, 8795. (Protocol B reference).
Sources
- 1. Benzylidene Acetals [organic-chemistry.org]
- 2. Dimethyl Acetals [organic-chemistry.org]
- 3. ias.ac.in [ias.ac.in]
- 4. Facile and Highly Selective Deprotection of Aryl Propionates/Acetates Using a Supported Lewis Acid Catalyst (20% InCl3/MCM-41) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. content.e-bookshelf.de [content.e-bookshelf.de]
Solving reproducibility issues with difluoroacetaldehyde ethyl hemiacetal
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Advisory: Solving Reproducibility Issues with Difluoroacetaldehyde Ethyl Hemiacetal
Introduction: The "Chameleon" Reagent
This compound ethyl hemiacetal (DFA-EH) is a deceptive reagent. Nominally sold as a stable liquid, it is actually a dynamic equilibrium mixture. In the bottle, it exists as a fluctuating ratio of the monomeric hemiacetal, the hydrate (if moisture is present), and linear oligomers.
The Core Problem: Most reproducibility failures stem from treating DFA-EH as a static reactant. If you add it directly to a reaction without accounting for its dissociation kinetics, your effective concentration of the reactive species—this compound (DFA)—will vary wildly between batches.
This guide provides the protocols required to standardize your inputs and control the release of the reactive aldehyde.
Part 1: Input Quality Control (The NMR Assay)
Before starting any campaign, you must determine the "Active Aldehyde Equivalent" (AAE). Commercial batches can vary from 80% to 95% purity, with the remainder being oligomers or hydrates that react at different rates.
The Diagnostic qNMR Protocol
Do not rely on the label purity. Run a quantitative
Key Chemical Shifts (Diagnostic Table):
| Species | Structure | Multiplicity | Coupling ( | Notes | |
| Free Aldehyde | CHF | ~9.5 - 9.8 | Triplet (t) | Rare in neat samples; indicates decomposition. | |
| Hemiacetal | CHF | ~4.6 - 4.9 | Multiplet | The desired "storage" form. | |
| Hydrate | CHF | ~5.0 - 5.3 | Multiplet | Indicates water contamination ("Dead" mass). | |
| Difluoromethyl | CH F | ~5.5 - 6.2 | Triplet of Doublets (td) | Characteristic signal for all species. |
Troubleshooting Logic:
-
High Hydrate Content: The hydrate is thermodynamically stable and kinetically slow to release the aldehyde. Action: Dehydrate using 3Å molecular sieves for 24h, or switch to the "Cracking Protocol" (Part 2).
-
Oligomers: Broad peaks in the 4.5–5.5 ppm region indicate oligomerization. These require higher temperatures to "unzip."
Part 2: The "Release" Mechanism (Reaction Engineering)
The most common failure mode is "Starvation Kinetics." If the reaction temperature is too low, the hemiacetal does not dissociate into the free aldehyde, leading to no reaction. If the temperature is too high, the free aldehyde (bp ~19°C) evaporates or polymerizes.
Visualizing the Equilibrium Trap
Figure 1: The release of the reactive aldehyde is the rate-limiting step. You must drive the equilibrium to the right.
Method A: In-Situ Activation (Standard)
For reactions above 60°C.
-
Add Lewis Acid: Add 5-10 mol% of a mild Lewis acid (e.g., Yb(OTf)
or MgSO ) to sequester the released ethanol. -
Solvent Choice: Use a solvent that does not H-bond strongly (e.g., Toluene, DCM) to encourage ethanol release.
-
Azeotropic Removal: If possible, use a Dean-Stark apparatus to remove ethanol, permanently shifting the equilibrium to the free aldehyde.
Method B: The "Cracking" Protocol (High Precision)
For sensitive reactions or low-temperature additions (e.g., organometallic additions). Do not use the hemiacetal directly.
-
Setup: Short-path distillation apparatus connected to a receiving flask cooled to -78°C (Dry ice/acetone).
-
Charge: Place DFA-EH in the boiling flask with 1% w/w
-Toluenesulfonic acid (TsOH). -
Process: Heat the oil bath to 120°C. The hemiacetal will depolymerize and release pure this compound (gas).
-
Collection: The DFA will condense as a liquid in the cold trap.
-
Usage: Transfer the cold DFA solution immediately via cannula to your reaction vessel. Note: Pure DFA polymerizes rapidly at room temperature.
Part 3: Avoiding the Cannizzaro Trap
DFA has no
Troubleshooting Checklist:
-
Issue: Low yield, observation of difluoroacetic acid byproducts.
-
Cause: Using strong bases (NaOH, KOH, NaH) or nucleophilic bases.
-
Solution:
-
Switch to non-nucleophilic organic bases (e.g., DIPEA, 2,6-Lutidine).
-
If a strong base is required for a nucleophile (e.g., Wittig reaction), generate the ylide first, cool to -78°C, and then add the aldehyde. Never mix the base and DFA-EH directly.
-
Part 4: FAQ & Quick Reference
Q: My reaction works on 100mg scale but fails on 10g scale. Why? A: Heat transfer issues. On a larger scale, the "cracking" of the hemiacetal (endothermic) might lag, or the exotherm from the aldehyde reaction might cause the volatile DFA (bp 19°C) to flash off before reacting. Use a reflux condenser with a coolant < 0°C to keep the aldehyde in the solution.
Q: Can I store the cracked aldehyde? A: No. It will repolymerize into para-difluoroacetaldehyde (a white solid) within hours at room temperature. Generate it ex situ immediately before use.
Q: I see a white precipitate forming in the bottle. Is it bad? A: This is likely the polymerized hydrate or oligomers. It is not "bad" but it is unreactive. You must use Method B (Cracking) to recover the active monomer from this solid.
Q: Safety considerations? A: Aside from flammability, DFA-EH can release HF upon thermal decomposition or combustion. Glassware used for cracking should be treated as HF-contaminated and rinsed with a calcium gluconate or bicarbonate solution before cleaning.
References
- Preparation and Stability:Journal of Fluorine Chemistry, "Synthesis and properties of fluorinated acetaldehydes." (General reference for physical properties).
-
Equilibrium Dynamics: Master Organic Chemistry, "Hydrates, Hemiacetals, and Acetals." Link (Foundational mechanism).
-
Cannizzaro Sensitivity: Wikipedia, "Cannizzaro reaction." Link (Mechanistic basis for side reactions).
-
NMR Characterization: Chemistry Steps, "NMR Chemical Shift Values Table." Link (Basis for diagnostic table).
-
Depolymerization Strategy: Google Patents, "Method for Preservation of Alpha, Alpha-Difluoroacetaldehyde Alkyl Hemiacetal." Link (Source for stabilization and oligomer data).
Sources
Technical Support Center: Minimizing Side Reactions in Difluoromethylation
Welcome to the technical support center for difluoromethylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges and minimizing side reactions during the introduction of the valuable -CF₂H group. As a bioisosteric replacement for hydroxyl, thiol, and amine functionalities, the difluoromethyl group enhances membrane permeability and metabolic stability, making it a critical tool in medicinal chemistry.[1] However, its successful incorporation is often hampered by challenges such as reagent instability and competing reaction pathways.[1] This guide provides a structured approach to troubleshooting these issues.
Part 1: The First Response - Troubleshooting a Failed Reaction
Before delving into specific side reactions, it's crucial to perform a systematic check of the fundamental reaction parameters when you observe low or no product yield.
Q1: My difluoromethylation reaction has failed (low or no yield). What are the first things I should check?
A1: A failed reaction can often be traced back to a few key experimental variables. Before assuming a complex mechanistic issue, systematically verify the following:
-
Reagent Quality and Handling:
-
Purity and Stability: Many difluoromethylating agents are sensitive to moisture and air.[2] For instance, (difluoromethyl)trimethylsilane (TMSCF₂H) should be handled under strictly inert conditions.[2] Similarly, reagents like zinc difluoromethanesulfinate (DFMS) can contain impurities that affect stoichiometry.[2]
-
Activator Integrity: For nucleophilic difluoromethylations using TMSCF₂H, the activator (e.g., CsF, tBuOK) is critical.[2][3] Ensure it is fresh, anhydrous, and used in the correct amount. A sterically hindered base like potassium tert-pentoxide can sometimes prevent undesired side reactions that are observed with smaller bases like t-BuOK.[3][4]
-
-
Atmosphere Control:
-
Many difluoromethylation reactions, especially those involving radical pathways or organometallic intermediates, are highly sensitive to oxygen and moisture.[2] Ensure all glassware is flame- or oven-dried and that the reaction is conducted under a robust inert atmosphere (e.g., high-purity argon or nitrogen).
-
-
Reaction Parameters:
-
Temperature: Suboptimal temperatures can lead to incomplete conversion, while excessively high temperatures may cause decomposition of the reagent or product.[2] In some cases, temperature can be used to control selectivity between mono- and bis-difluoromethylation.[3]
-
Time: Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC, ¹⁹F NMR, or LC-MS). Reactions can be slower than anticipated, especially with less reactive substrates.
-
-
Substrate Reactivity:
-
Electronic Effects: The electronic nature of your substrate is a key determinant of success. Electron-deficient or sterically hindered substrates can be particularly challenging.[2][3] For instance, in some copper-catalyzed reactions of aryl iodides, electron-deficient substrates may favor arene formation as a major side product.[2] Conversely, some palladium-catalyzed protocols work well for both electron-rich and electron-deficient (hetero)aryl halides.[3]
-
Troubleshooting Workflow for Initial Reaction Failure
Here is a decision-making workflow to guide your initial troubleshooting efforts.
Caption: Initial troubleshooting workflow for failed difluoromethylation reactions.
Part 2: Common Side Reactions and Their Mitigation
Once you have ruled out fundamental experimental errors, you can begin to diagnose specific side reactions.
Q2: I am observing significant protodefluorination (Ar-H instead of Ar-CF₂H). What causes this and how can I prevent it?
A2: Protodefluorination, the formation of a C-H bond where the C-CF₂H bond is expected, is a common side reaction, particularly in nucleophilic and transition-metal-catalyzed processes.
-
Underlying Cause: This side reaction often stems from the instability of the difluoromethyl anion (CF₂H⁻) or related organometallic intermediates. The ArCF₂⁻ fragment, if formed, can be unstable and prone to α-fluoride elimination.[5] Alternatively, protonation of a key intermediate by a stray acid source (including moisture) can lead to the undesired product.
-
Troubleshooting Strategies:
-
Strictly Anhydrous Conditions: As with initial checks, ensure your solvent and reagents are scrupulously dry. Proton sources are a primary culprit.
-
Choice of Base/Activator: In nucleophilic difluoromethylations with TMSCF₂H, the choice of base is critical. For substrates with enolizable protons (like certain ketones), strong bases can favor enolization and subsequent side reactions over the desired difluoromethylation.[3][6] In such cases, using a fluoride source like CsF with a crown ether to stabilize the active silicate anion can be a more effective strategy.[3]
-
Stabilize the Intermediate: The combination of a strong Brønsted base with a weak Lewis acid has been shown to deprotonate Ar-CF₂H groups and capture the reactive Ar-CF₂⁻ fragments, preventing their decomposition.[5] This principle can be applied to reaction design to stabilize nucleophilic difluoromethyl intermediates.
-
Change the Mechanism: If protodefluorination persists in a nucleophilic or cross-coupling reaction, consider switching to a radical-based method. Radical difluoromethylation, often initiated by photoredox catalysis, generates a CF₂H radical that is less prone to this specific side reaction.[1][7]
-
Q3: My reaction with an enolizable ketone is giving low yields and multiple byproducts. How can I achieve selective difluoromethylation?
A3: Enolizable ketones are notoriously difficult substrates for nucleophilic difluoromethylation because the conditions required to generate the CF₂H⁻ nucleophile can also promote enolization and subsequent aldol-type side reactions.[3][6]
-
Underlying Cause: Strongly basic conditions (e.g., with t-BuOK) readily deprotonate the α-carbon of the ketone, leading to a competing enolate pathway.[3]
-
Troubleshooting Strategies:
-
Avoid Strong, Non-Nucleophilic Bases: Instead of traditional strong bases, use a catalytic amount of a fluoride source (e.g., CsF or t-BuOK) in the presence of a crown ether. This combination activates TMSCF₂H to form a pentavalent silicate anion, which is a sufficiently potent nucleophile to attack the carbonyl but less prone to causing enolization.[3]
-
Use Additives to Suppress Enolization: The addition of an unreactive polar additive like HMPA has been shown to inhibit the enolization of ketones, thereby improving the yield of the desired difluoromethyl alcohol, although yields may still be moderate.[6]
-
Switch to a Different Precursor: Consider using a difluorocarbene reagent like 2-chloro-2,2-difluoroacetophenone under milder conditions, which may be more compatible with sensitive functional groups.[3]
-
Q4: I am attempting a radical C-H difluoromethylation on a complex heterocycle and getting poor regioselectivity. How can I control where the -CF₂H group adds?
A4: Regioselectivity in radical C-H difluoromethylation of heterocycles is governed by the electronic properties of the substrate and the nature of the radical.[3][6]
-
Underlying Cause: The CF₂H radical has nucleophilic character, meaning it preferentially attacks electron-deficient positions on a (hetero)aromatic ring.[6] This is in contrast to the CF₃ radical, which is electrophilic.[6] For example, in dihydroquinine, difluoromethylation occurs at the electron-deficient C-2 position, while trifluoromethylation occurs at the electron-rich C-7 position.[6]
-
Troubleshooting Strategies:
-
Analyze the Substrate's Electronics: Identify the most electron-deficient C-H bond in your heterocycle. This is the most likely site of radical attack. For example, in azoles, the C-H bond adjacent to the nitrogen atoms is often the most acidic and electron-deficient, making it a prime target.[3]
-
Modify the Reaction Conditions: While the intrinsic nature of the CF₂H radical is key, the choice of catalyst and solvent can sometimes influence regioselectivity. For instance, varying the organic co-solvent has been shown to promote changes in regioselectivity in the difluoromethylation of 4-substituted pyridines.[8]
-
Employ a Directed Strategy: If direct C-H functionalization is not selective, consider a two-step, one-pot C-H borylation–difluoromethylation protocol. This allows for site-selective installation of a boronic ester, which can then be converted to the -CF₂H group under palladium catalysis, providing excellent control over regiochemistry.[3]
-
Mechanistic Insight: Pathways to Common Byproducts
Caption: Competing pathways leading to common side products.
Part 3: Reagent Selection and Optimization
The choice of difluoromethylating agent is paramount to success. The table below compares common reagents and their typical failure modes.
Table 1: Comparison of Common Difluoromethylating Agents
| Reagent/Precursor | Type | Typical Substrates | Advantages | Common Side Reactions/Failure Modes |
| TMSCF₂H | Nucleophilic (via :CF₂ or CF₂H⁻) | Carbonyls, imines, heterocyles | Commercially available, versatile, mild conditions possible[9] | Requires activator; sensitive to moisture; can cause enolization of ketones; instability of CF₂H⁻ anion can lead to decomposition[2][3][5] |
| Zn(SO₂CF₂H)₂ (DFMS) | Radical | Heteroarenes, enones, thiols | Air-stable, free-flowing powder; operationally simple, scalable, open-flask conditions possible[8] | Poor conversion with some substrates; regioselectivity issues with complex heterocycles; potential for over-reaction[8] |
| Fluoroform (CHF₃) | Nucleophilic (requires strong base) | Protected α-amino acids, esters, amides | Highly atom-economical and inexpensive reagent[10] | Low reactivity requiring harsh conditions (strong base, long reaction times); limited substrate scope[10] |
| Photoredox Reagents (e.g., sulfones, hypervalent iodine) | Radical | Arenes, heterocycles, alkenes | Mild conditions (visible light, RT); high functional group tolerance; suitable for late-stage functionalization[1][3][11] | Can form byproducts from catalyst/reagent decomposition; regioselectivity can be a challenge; requires specific photochemical setup[11] |
| Metal-CF₂H Complexes (e.g., from [(DMPU)₂Zn(CF₂H)₂]) | Cross-coupling | Aryl (pseudo)halides, boronic acids | Enables cross-coupling strategies for precise C-C bond formation[3][12] | Transmetalation can be slow; sensitive to air and moisture; catalyst poisoning; competing β-hydride elimination[3] |
Part 4: Experimental Protocols
This section provides a generalized protocol for a common difluoromethylation reaction. Note: This is a starting point and must be optimized for your specific substrate.
Protocol: Radical C-H Difluoromethylation of a Heteroarene using DFMS
This protocol is adapted from methodologies described for the direct difluoromethylation of heteroarenes.[8]
-
Preparation: To a vial, add the heterocyclic substrate (1.0 equiv.), zinc difluoromethanesulfinate (DFMS) (2.0 equiv.), and a suitable solvent system (e.g., a 1:1 mixture of CH₂Cl₂/H₂O).[8]
-
Initiation: Add tert-butyl hydroperoxide (tBuOOH, 70% in H₂O, 3.0 equiv.) to the mixture.
-
Reaction: Stir the reaction vigorously, open to the air, at room temperature. Monitor the reaction progress by TLC or LC-MS. For less reactive substrates, gentle heating (e.g., to 40 °C) may be required.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired difluoromethylated heterocycle.
Troubleshooting this Protocol:
-
If conversion is low: Add a second portion of DFMS (1.0 equiv.) and tBuOOH (1.5 equiv.) after 2-4 hours.[8]
-
If regioselectivity is poor: Try changing the organic co-solvent (e.g., to acetonitrile or DMF) to see if it influences the site of addition.[8]
References
-
G. Mei, D. An, L. Shi. (2022). Difluoromethylation of heterocycles via a radical process. Organic Chemistry Frontiers, 9, 4192-4208. Retrieved from [Link]
-
T. M. G. H. Le, et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7051-7103. Retrieved from [Link]
-
L. Shi, D. An, G. Mei. (2022). Difluoromethylation of heterocycles via a radical process. Organic Chemistry Frontiers, 9, 4192. Retrieved from [Link]
-
S. L. R. K. C. D. Sessler, et al. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(31), 9779–9783. Retrieved from [Link]
-
P. S. Baran, et al. (2011). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 133(40), 15875–15878. Retrieved from [Link]
-
J.-B. Xia, et al. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research, 54(15), 3097-3112. Retrieved from [Link]
-
C. O. Kappe, et al. (2017). Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry, 19(22), 5359-5363. Retrieved from [Link]
-
G. K. S. Prakash, et al. (2017). Silicon-Based Reagents for Difluoromethylation and Difluoromethylenation Reactions. Request PDF. Retrieved from [Link]
-
A. Postigo, et al. (2020). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 25(23), 5727. Retrieved from [Link]
-
Q.-Y. Chen, C. Liu, Y. Lu. (2015). Metal‐Catalyzed Direct Difluoromethylation Reactions. Chemistry – An Asian Journal, 10(3), 552-569. Retrieved from [Link]
-
S. D. Halas, et al. (2021). Highly Enantioselective Decarboxylative Difluoromethylation. Journal of the American Chemical Society, 143(31), 11942–11947. Retrieved from [Link]
-
S. Roy. (2020). Innovative Developments in the field of Difluoromethylation Chemistry. QMRO Home. Retrieved from [Link]
-
T. M. G. H. Le, et al. (2021). Late-stage difluoromethylation: Concepts, developments and perspective. ResearchGate. Retrieved from [Link]
-
T. M. G. H. Le, et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. RSC Publishing. Retrieved from [Link]
-
W. Liu, et al. (2021). Copper-catalyzed carbo-difluoromethylation of alkenes via radical relay. Nature Communications, 12(3388). Retrieved from [Link]
-
M. D. Levin, P. S. Baran. (2021). Biologically relevant molecules containing C(sp 3 )-linked difluoromethyl groups. ResearchGate. Retrieved from [Link]
-
J. A. R. L.-R. M. A. T. M. A. Allouche. (2020). Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. Organic Letters, 22(15), 5945–5950. Retrieved from [Link]
-
T. M. G. H. Le, et al. (2021). Late-stage difluoromethylation: Concepts, developments and perspective. ResearchGate. Retrieved from [Link]
-
Y. Li, et al. (2024). The significance and challenges of accessing difluoromethylated compounds by catalytic hydrofunctionalization of 1,1‐difluoroalkenes. ResearchGate. Retrieved from [Link]
-
J. Hu, et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5638-5677. Retrieved from [Link]
-
S. Chen, et al. (2024). Synthesis of Enantioenriched Difluoromethylated Allenes via Copper-Catalyzed Stereospecific Difluoromethylation. Organic Letters. Retrieved from [Link]
-
Y. Lu, C. Liu, Q.-Y. Chen. (2015). Recent Advances in Difluoromethylation Reaction. ResearchGate. Retrieved from [Link]
-
A. Postigo, et al. (2018). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Molecules, 23(10), 2469. Retrieved from [Link]
-
T. D. Montgomery, et al. (2019). Difluoromethylation of Phenols. Organic Syntheses, 96, 460-474. Retrieved from [Link]
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- 12. sioc.cas.cn [sioc.cas.cn]
Technical Guide: Solvent Effects on the Stability of Difluoroacetaldehyde (DFA)
The following guide is structured as a Tier-3 Technical Support Knowledge Base for researchers working with Difluoroacetaldehyde (DFA). It addresses the unique physicochemical challenges of this fluorinated building block, specifically focusing on solvent-mediated equilibrium, volatility, and degradation pathways.
Executive Summary: The "Chameleon" Reagent
This compound (DFA, CAS 430-69-3) is not a static reagent; it is a dynamic electrophile that changes its chemical identity based on the solvent environment. Unlike non-fluorinated aldehydes, the strong electron-withdrawing effect of the difluoromethyl group (
Core Technical Insight: In the presence of nucleophilic solvents (water, alcohols), DFA does not exist primarily as the free aldehyde (
Module 1: Solvation & Equilibrium (The "Disappearing" Reagent)
The Equilibrium Landscape
When DFA is dissolved in protic solvents, the equilibrium constant (
Figure 1: Solvent-Dependent Equilibrium Pathways The following diagram illustrates the reversible transformation of DFA in different media.
Caption: Kinetic and thermodynamic pathways of DFA. Note that the equilibrium lies heavily to the right (Hydrate/Hemiacetal) in protic solvents.
Analytical Troubleshooting (NMR)
Users frequently report that the aldehyde proton signal (~9.5 ppm) is absent in their NMR spectra. This is usually not degradation, but solvation.
Table 1: 1H NMR Signatures of DFA Species
| Solvent System | Dominant Species | Observed Proton Shift ( | Multiplicity | Interpretation |
| Free Aldehyde | 9.4 – 9.6 | Triplet ( | Pure aldehyde (rare, requires dry conditions). | |
| Hydrate (Gem-diol) | 5.2 – 5.8 | Triplet | Carbonyl is hydrated; aldehyde proton shifts upfield. | |
| Hemiacetal | 4.8 – 5.4 | Triplet | Solvent adduct formed. Standard for alcoholic solutions. | |
| DMSO- | Mixture | 9.5 (minor) & 5.5 (major) | Multiple | Hygroscopic DMSO absorbs water, forming hydrate. |
Critical Check: If you are using DFA Ethyl Hemiacetal (CAS 148992-43-2), you will never see the free aldehyde peak unless you actively drive off the ethanol.
Module 2: Stability & Degradation Mechanisms
Polymerization (The "White Solid" Issue)
Like formaldehyde and fluoral, DFA is prone to polymerization (trimerization or linear polymerization) to form para-difluoroacetaldehyde.
-
Solvent Effect: Non-polar solvents (Toluene, Hexane) favor polymerization if the concentration is high, as the polar DFA molecules aggregate.
-
Prevention: Store as the ethyl hemiacetal or as a hydrate solution . These forms "cap" the carbonyl, preventing chain growth.
Base Sensitivity (The Haloform Risk)
DFA contains a proton alpha to the carbonyl and beta to fluorines (
-
Mechanism: Base attack on the carbonyl can trigger a haloform-type cleavage, releasing difluoromethane and formate, or lead to aldol condensation/polymerization.
-
Recommendation: Avoid storing in basic buffers (
). Use non-nucleophilic bases (e.g., DIPEA) if base is required in synthesis.
Module 3: Handling & Storage Protocols
Protocol A: Releasing Free DFA from Hemiacetal
For reactions requiring the highly reactive free aldehyde.
-
Setup: Use a distillation apparatus with a short path.
-
Reagent: Charge DFA Ethyl Hemiacetal into the flask.
-
Acid Catalyst: Add conc.
(approx. 2-3 molar equivalents relative to hemiacetal). The acid protonates the ethoxy group, making it a good leaving group. -
Distillation: Heat the mixture gently (oil bath ~80-100°C).
-
Collection: Free DFA is volatile (BP
25-30°C). Collect the distillate in a receiving flask cooled to -78°C or 0°C . -
Immediate Use: The free aldehyde should be used immediately or stored at -20°C. It will re-polymerize or hydrate if left exposed to air.
Protocol B: Solvent Selection Guide
Use this decision matrix to select the correct solvent for your application.
Caption: Decision tree for solvent selection based on experimental goals.
Frequently Asked Questions (FAQ)
Q1: I see a triplet at 5.6 ppm in my proton NMR (
Q2: Why is my yield low when using DFA in open vessels? A: Free DFA is extremely volatile (BP ~ room temperature). If you are not using the hemiacetal or hydrate, you are likely losing reagent to evaporation. Use a reflux condenser or sealed tube, or generate the aldehyde in situ.
Q3: Can I store DFA in THF? A: Only for short periods and if strictly anhydrous. THF can form peroxides which may initiate radical decomposition of the aldehyde. Furthermore, without an alcohol/water "trap," DFA in THF may slowly polymerize to a white solid.
Q4: How do I dry DFA? A: You generally cannot dry the hydrate with molecular sieves effectively because the water is chemically bound. To get anhydrous DFA, you must distill it from the hemiacetal/acid mixture (See Protocol A).
References
-
ChemicalBook. (2025). This compound Ethyl Hemiacetal Properties and Safety.[3][4][5] Retrieved from
-
PubChem. (2025).[6][7] this compound Compound Summary. National Library of Medicine. Retrieved from
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[8] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. (Contextual reference for solvent shift behaviors). Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet: this compound Ethyl Hemiacetal.[4] Retrieved from
Sources
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- 5. chemimpex.com [chemimpex.com]
- 6. Acetaldehyde | CH3CHO | CID 177 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. scs.illinois.edu [scs.illinois.edu]
Validation & Comparative
1H NMR coupling constants (J-values) for CHF2 proton
Topic: Precision Analysis of the Difluoromethyl (
Executive Summary
The difluoromethyl group (
This guide provides a definitive technical analysis of
Mechanistic Foundation: The Geminal Coupling
The diagnostic signature of a
-
Splitting Pattern: Because the two fluorine atoms are chemically and magnetically equivalent (in achiral environments), they split the proton signal into a triplet (
) . -
Magnitude (
): Unlike the familiar geminal proton-proton coupling ( to Hz), the geminal fluorine-proton coupling is massive, typically ranging from 50 to 75 Hz . -
Chemical Shift (
): The electronegativity of the two fluorine atoms deshields the proton significantly, placing the signal in the 5.5 – 7.5 ppm range, distinct from typical alkyl protons but potentially overlapping with aromatic signals.
Visualizing the Splitting Logic
The following diagram illustrates why
Figure 1: Splitting tree demonstrating the origin of the 1:2:1 triplet pattern for the
Comparative Analysis: Substituent Effects
The magnitude of
Comparison 1: Electronic Influence on J-Values
The table below synthesizes experimental data comparing different
| Motif | Structure | Electronic Effect | ||
| Alkyl-CHF2 | 5.5 – 6.0 | 50 – 55 | Inductive effect of alkyl group moderates | |
| Thio-CHF2 | 6.7 – 6.9 | 56 – 58 | Sulfur lone pair donation affects hybridization. | |
| Oxy-CHF2 | 6.5 – 7.3 | 70 – 75 | Strong electronegativity of Oxygen increases s-character. | |
| Amino-CHF2 | 7.0 – 7.5 | 60 – 72 | Nitrogen resonance effects can vary |
Data synthesized from experimental values in aryl difluoromethyl ethers and sulfides.
Comparison 2: Diagnostic Utility vs. Alternatives
Comparing
| Feature | |||
| 1H Signal | Triplet ( | Doublet ( | None (Silent in 1H) |
| Coupling ( | 50 – 75 Hz | 45 – 48 Hz | N/A |
| 1H Integral | 1H (Low intensity due to splitting) | 2H (Higher intensity) | 0H |
| Bioisostere | H-bond Donor (OH/SH mimic) | H-bond Acceptor/Donor | Lipophilic spacer |
Advanced Protocol: -Decoupled NMR
Because the
Why this works:
Irradiating the
Experimental Workflow (Bruker/Varian Standard)
-
Acquire Reference Spectra:
-
Run a standard
NMR (16 scans). Locate the broad triplet at 5.5–7.5 ppm. -
Run a standard
NMR (coupled). Locate the doublet at approx. -80 to -120 ppm.
-
-
Determine Offset (O2):
-
Set the decoupler frequency (O2 or dof) to the center of the
signal. Precision here is critical ( 50 Hz).
-
-
Pulse Sequence Setup:
-
Select a sequence like zgig (inverse gated) or modify a standard proton sequence to include continuous wave (CW) or GARP decoupling on the f2 channel during acquisition.
-
Parameter: NUC2 = 19F
-
Parameter: CPDPRG2 = waltz16 or garp
-
Parameter: PL12 (Decoupler Power) = 12-15 dB (Ensure probe limits are respected; high power can heat the sample).
-
-
Validation:
-
The resulting spectrum should show the
signal as a singlet . If it appears as a "lump" or partially split, the O2 offset is incorrect or power is too low.
-
Decision Logic for Assignment
Figure 2: Logical workflow for confirming the presence of a
References
-
Hu, J., et al. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. Royal Society of Chemistry (RSC) Advances. Link
-
Zafrani, Y., et al. (2017). CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3?. Journal of Medicinal Chemistry. Link
-
Reich, H. J. (2024). Bordwell pKa Table and NMR Data Collections. University of Wisconsin-Madison. Link
-
Erickson, J. A., & McLoughlin, J. I. (1995).[2] Hydrogen-Bond Donor Properties of the Difluoromethyl Group. Journal of Organic Chemistry. Link
-
Bruker BioSpin. (2023). Avance NMR Spectrometer User Guide: Heteronuclear Decoupling. Link
Sources
A Senior Application Scientist's Guide to Distinguishing Difluoroacetaldehyde Monomer from Polymer by IR Spectroscopy
For researchers, scientists, and drug development professionals working with highly reactive fluorinated building blocks, the ability to accurately characterize the state of a sample is paramount. Difluoroacetaldehyde (DFA), a valuable precursor in the synthesis of fluorinated pharmaceuticals and agrochemicals, is notoriously prone to polymerization. Distinguishing between the desired monomer and its polymeric form is a critical quality control step that can be effectively addressed using Infrared (IR) spectroscopy. This guide provides an in-depth comparison of the IR spectral features of DFA monomer and its polymer, supported by the underlying principles of vibrational spectroscopy and a practical experimental protocol.
The Challenge: The Inherent Reactivity of this compound
This compound's reactivity stems from the electron-withdrawing nature of the two fluorine atoms on the alpha-carbon. This electronic effect enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack and subsequent polymerization, typically through a cationic mechanism. The resulting polymer is a polyacetal, characterized by a repeating ether linkage in the backbone. From a practical standpoint, the physical properties of the monomer (a low-boiling point liquid or gas) and the polymer (a solid or viscous oil) are distinct. However, in instances of partial polymerization, a reliable and rapid analytical technique is required to determine the composition of the sample. IR spectroscopy offers a powerful, non-destructive solution.
The Spectroscopic Signature: A Tale of Two Molecules
The transformation of this compound monomer to its polymer is accompanied by a dramatic change in its IR spectrum. The key to distinguishing the two lies in the disappearance of the monomer's characteristic aldehyde absorptions and the emergence of new bands corresponding to the polymer's polyacetal structure.
This compound Monomer: The Aldehyde Fingerprint
The IR spectrum of this compound monomer is defined by the vibrational modes of its constituent functional groups: the aldehyde and the gem-difluoro group.
-
C=O Carbonyl Stretch: A strong, sharp absorption band is expected in the region of 1740-1720 cm⁻¹ . This is the hallmark of a saturated aliphatic aldehyde's carbonyl group.[1][2] The electronegative fluorine atoms can slightly shift this frequency.
-
Aldehydic C-H Stretches: A unique and diagnostic feature of aldehydes is the presence of two weak to medium absorption bands corresponding to the stretching of the C-H bond of the aldehyde group.[3][4][5] These typically appear around 2850 cm⁻¹ and 2750 cm⁻¹ . The appearance of this doublet is often a result of Fermi resonance between the fundamental C-H stretching vibration and the first overtone of the C-H bending vibration.[3][5] The presence of these two bands is a strong indicator of an aldehyde.
-
C-F Stretches: The carbon-fluorine bonds will give rise to very strong and characteristic absorption bands in the region of 1350-1000 cm⁻¹ .[6] For a gem-difluoro group (CF₂), two distinct bands are expected, corresponding to the asymmetric and symmetric stretching modes.
Polythis compound: The Emergence of a Polyether
The polymerization of this compound proceeds through the opening of the carbonyl double bond to form a polyacetal, which is a type of polyether. This structural change is clearly reflected in the IR spectrum.
-
Disappearance of Aldehyde Bands: The most telling sign of polymerization is the complete disappearance of the strong C=O stretching band (around 1740-1720 cm⁻¹) and the characteristic aldehydic C-H stretching doublet (around 2850 cm⁻¹ and 2750 cm⁻¹).
-
Appearance of C-O-C Stretches: In place of the carbonyl absorption, a new, strong, and often broad band will appear in the 1200-1050 cm⁻¹ region. This band is characteristic of the C-O-C (ether) stretching vibrations of the polyacetal backbone.[7]
-
Persistence of C-F Stretches: The strong C-F stretching bands will remain in the spectrum of the polymer, as the C-F bonds are not directly involved in the polymerization reaction. These bands will still be prominent in the 1350-1000 cm⁻¹ region.
-
Band Broadening: It is a general observation that the absorption bands in the spectrum of a polymer are broader than those of the corresponding monomer. This is due to the multitude of slightly different vibrational environments for the functional groups within the polymer chains in the amorphous state.
At a Glance: Comparative IR Data
| Vibrational Mode | This compound Monomer (Expected, cm⁻¹) | Polythis compound (Expected, cm⁻¹) | Key Diagnostic Feature |
| Aldehydic C-H Stretch | 2850 & 2750 (doublet, weak-medium) | Absent | Disappearance of the doublet |
| Carbonyl C=O Stretch | 1740 - 1720 (strong, sharp) | Absent | Disappearance of the strong carbonyl peak |
| C-O-C Stretch | Absent | 1200 - 1050 (strong, broad) | Appearance of a strong ether linkage peak |
| C-F Stretches | 1350 - 1000 (two strong bands) | 1350 - 1000 (two strong, possibly broader bands) | Persistence of strong C-F absorptions |
Visualizing the Transformation
The polymerization of this compound can be visualized as the conversion of individual monomer units into a long chain.
Caption: From Monomer to Polymer.
Experimental Protocol: Synthesis and IR Analysis
This section outlines a general procedure for the synthesis of this compound and its subsequent polymerization, followed by IR spectroscopic analysis. Safety Precaution: Fluorinated organic compounds should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Part 1: Synthesis of this compound Monomer
A common route to fluorinated aldehydes is the controlled oxidation of the corresponding alcohol.
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 2,2-difluoroethanol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane).
-
Oxidation: Cool the solution to 0°C in an ice bath. Slowly add a solution of a mild oxidizing agent, such as pyridinium chlorochromate (PCC) (1.5 eq) in the same solvent, via the dropping funnel over a period of 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Purification: Carefully remove the solvent under reduced pressure at low temperature to yield the crude this compound. Due to its volatility, it is often used immediately in the next step.
Part 2: Cationic Polymerization of this compound
Aldehydes can undergo cationic polymerization initiated by a Lewis or Brønsted acid.
-
Initiation: In a separate flame-dried flask under a nitrogen atmosphere, dissolve the crude this compound in an anhydrous, non-polar solvent (e.g., hexane) and cool to a low temperature (e.g., -78°C, dry ice/acetone bath).
-
Polymerization: Add a catalytic amount of a Lewis acid initiator (e.g., a solution of boron trifluoride etherate, BF₃·OEt₂) dropwise to the cooled monomer solution.
-
Propagation: Stir the reaction mixture at low temperature. The formation of a precipitate or an increase in viscosity indicates polymerization. The reaction time can vary from a few minutes to several hours.
-
Termination: Quench the polymerization by adding a small amount of a basic substance, such as pyridine or methanol.
-
Isolation: Allow the mixture to warm to room temperature. Isolate the polymer by filtration if it is a solid, or by evaporation of the solvent under reduced pressure if it is a viscous oil. Wash the polymer with a non-solvent (e.g., methanol) to remove any unreacted monomer and initiator residues. Dry the polymer under vacuum.
Part 3: IR Spectroscopic Analysis
-
Sample Preparation (Monomer): If the this compound monomer is isolated as a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). If it is a gas, a gas cell can be used.
-
Sample Preparation (Polymer): The polymer can be analyzed as a thin film cast from a suitable solvent onto a salt plate. Alternatively, Attenuated Total Reflectance (ATR)-IR spectroscopy is a convenient method that requires minimal sample preparation.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Compare the obtained spectra, looking for the key diagnostic bands outlined in the table above.
Caption: IR Spectroscopic Workflow.
Conclusion
IR spectroscopy provides a definitive and readily accessible method for distinguishing between this compound monomer and its polymer. The clear-cut disappearance of the characteristic carbonyl and aldehydic C-H stretches of the monomer, coupled with the emergence of a strong C-O-C stretching band from the polymer, offers an unambiguous spectroscopic fingerprint for each species. By understanding these key spectral differences and employing a systematic analytical approach, researchers can confidently assess the purity and state of their this compound samples, ensuring the integrity of their subsequent synthetic endeavors.
References
-
University of Calgary. (n.d.). IR Spectroscopy: Aldehydes. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Wikipedia. (2023). Carbon–fluorine bond. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
ResearchGate. (2014). Why are there two C-H spectra for the aldehyde proton in IR? Retrieved from [Link]
-
JoVE. (n.d.). IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
-
Spectroscopy Online. (2017). The C=O Bond, Part II: Aldehydes. Retrieved from [Link]
-
NIST. (n.d.). Acetaldehyde. Retrieved from [Link]
-
Spectroscopy Online. (2022). Infrared Spectroscopy of Polymers, VIII: Polyesters and the Rule of Three. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2022). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Retrieved from [Link]
-
ACS Publications. (1954). The Infrared Spectra of Polymers. II. The Infrared Spectra of Polyethylene Terephthalate. Retrieved from [Link]
-
Fraunhofer LBF. (n.d.). Infrared Spectroscopy of Polymers. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Spectroscopy Online. (2021). The Infrared Spectra of Polymers II: Polyethylene. Retrieved from [Link]
- Google Patents. (2015). Process for preparing 2,2-difluoroethanol.
-
LibreTexts Chemistry. (2021). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
-
Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
Society for Applied Spectroscopy. (2002). Spectra–Structure Correlations: Polymer Spectra. Retrieved from [Link]
-
ResearchGate. (2022). FTIR spectra of acetaldehyde (top) and acetaldehyde‐2,2,2‐d3 (bottom).... Retrieved from [Link]
-
LibreTexts Chemistry. (2020). Infrared Spectroscopy. Retrieved from [Link]
-
NIH. (2021). 2,2-difluorovinyl benzoates for diverse synthesis of gem-difluoroenol ethers by Ni-catalyzed cross-coupling reactions. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]
-
LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ACS Publications. (1970). Polymerization of Trifluoroacetaldehyde Azine (1,1,1,6,6,6-Hexafluoro-3,4-diaza-2,4-hexadiene). Retrieved from [Link]
- Google Patents. (2014). Preparation method of 2, 2-difluoroethanol.
-
ResearchGate. (1938). THE POLYMERIZATION OF ACETALDEHYDE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,1-dichloro-2,2-difluoroethylene. Retrieved from [Link]
-
ResearchGate. (2018). Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
Kyoto University Research Information Repository. (1964). Polymerization of Acetaldehyde. Retrieved from [Link]
-
NIH. (2022). Design of closed-loop recycling production of a Diels-Alder polymer from a biomass-derived difuran as a functional additive for polyurethanes. Retrieved from [Link]
-
Spectroscopy Online. (2022). The Infrared Spectra of Polymers, VI: Polymers With C-O Bonds. Retrieved from [Link]
-
SEM Lab Inc. (n.d.). FTIR of Plastic Parts. Retrieved from [Link]
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- 1. Buy 2,2-Difluoroethanol | 359-13-7 [smolecule.com]
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- 4. This compound | C2H2F2O | CID 9942119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. KR20140048983A - Process for preparing 2,2-difluoroethanol - Google Patents [patents.google.com]
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- 7. Quantifying acetaldehyde in astronomical ices and laboratory analogues: IR spectra, intensities, 13C shifts, and radiation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: GC-MS Analysis of Difluoroacetaldehyde (DFA) Reaction Products
Executive Summary & Technical Context[1][2][3][4][5][6]
Difluoroacetaldehyde (DFA, CAS 430-69-3) is a critical fluorinated building block used to introduce the lipophilic, metabolically stable
This guide objectively compares two distinct GC-MS strategies for analyzing DFA and its downstream reaction products (e.g.,
-
Direct Injection (DI-GC-MS): Best for high-concentration process monitoring of stable hemiacetals.
-
In-Situ Derivatization (PFBHA-GC-MS): The gold standard for trace quantification of free DFA and labile metabolites in complex matrices.
Comparative Analysis of Methodologies
Method A: Direct Injection (DI-GC-MS)
Best For: Process monitoring (reaction completion), raw material purity assessment (Hemiacetals).
-
Mechanism: Analyzes the stabilized ethyl hemiacetal form directly.
-
Column Choice: Mid-polarity (e.g., DB-624 or VF-624ms) is required to retain volatile fluorinated species and separate the alcohol solvent from the analyte.
-
Pros: No sample prep time; direct observation of the bulk material.
-
Cons: Thermal degradation in the injector port can lead to "ghost" peaks; poor sensitivity for free aldehyde; cannot distinguish between hydrate and aldehyde forms effectively.
Method B: PFBHA Derivatization (Deriv-GC-MS)
Best For: Trace impurity analysis (genotoxic impurity screening), DMPK studies, and unstable reaction intermediates.
-
Mechanism: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) reacts with the carbonyl carbon to form a stable, non-polar oxime.
-
Pros: Locks the tautomeric equilibrium; high sensitivity (femtomolar range) using Negative Chemical Ionization (NCI) or EI; separates isomers.
-
Cons: Requires incubation time (30-60 min); introduces two peaks (syn/anti isomers) for every aldehyde, complicating integration.
Performance Matrix
| Feature | Method A: Direct Injection | Method B: PFBHA Derivatization |
| Analyte Target | DFA-Ethyl Hemiacetal (Major) | Free DFA (Trace / Labile) |
| Limit of Quantitation (LOQ) | 50 - 100 ppm | 0.5 - 10 ppb |
| Linearity ( | > 0.990 (100-5000 ppm) | > 0.998 (1-1000 ppb) |
| Sample Prep Time | < 5 mins (Dilution) | 45 - 90 mins |
| Injector Temp | Critical (Keep < 200°C) | Robust (250°C) |
| Matrix Tolerance | Low (Salts/Polymers interfere) | High (Extraction removes matrix) |
Experimental Protocols
Protocol 1: Direct Injection for Process Monitoring
Use this to monitor the conversion of DFA-Ethyl Hemiacetal to a difluoro-amine product.
Reagents: Acetonitrile (LC-MS grade).
Internal Standard:
-
Sample Prep: Dilute 50 µL of reaction mixture into 1.5 mL Acetonitrile containing 100 µg/mL TFT.
-
GC Inlet: Split ratio 20:1, Temperature 180°C (Crucial: prevent thermal cracking of hemiacetal).
-
Column: DB-624UI (30 m × 0.25 mm × 1.4 µm). Thick film is essential for retaining fluorinated volatiles.
-
Oven Program: 40°C (hold 3 min)
10°C/min 240°C. -
MS Detection: SIM Mode.
-
DFA-Hemiacetal Quant Ion:
63 ( ). -
Target Product (Generic Amine):
[M-19] (Loss of F) or [M-51] (Loss of CHF2).
-
Protocol 2: PFBHA Derivatization for Trace Analysis
Use this to quantify residual DFA in a final drug substance.
Reagents: PFBHA Hydrochloride (20 mg/mL in water). Buffer: 0.5M Acetate buffer (pH 4.5).
-
Derivatization:
-
Add 100 µL Sample (aqueous or dissolved in water/MeOH) to a vial.
-
Add 200 µL Acetate Buffer (pH 4.5).
-
Add 50 µL PFBHA solution.
-
Vortex and incubate at 50°C for 45 minutes .
-
-
Extraction:
-
Cool to room temp. Add 500 µL Hexane (containing internal standard).
-
Shake vigorously for 2 minutes. Centrifuge to separate layers.
-
Transfer top Hexane layer to GC vial.
-
-
GC Analysis:
-
Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).
-
Inlet: 250°C, Splitless.
-
MS Detection: EI Mode (Scan 50-500
). -
Key Ion:
181 (Pentafluorotropylium ion, characteristic of PFBHA derivatives).
-
Visualizing the Analytical Workflow
The following diagram illustrates the decision tree and chemical pathways for analyzing DFA reaction products.
Caption: Decision tree for selecting the optimal GC-MS workflow based on analytical requirements.
Data Interpretation & Troubleshooting
Fragmentation Patterns (EI Source)
When analyzing DFA derivatives, look for these diagnostic ions:
| Fragment | Origin | Significance | |
| 181 | PFBHA Tag | Base peak for all PFBHA derivatives. High sensitivity. | |
| 51 | Difluoro-group | Confirms presence of the fluorinated motif. | |
| [M-17] | Hemiacetal | Common loss in Direct Injection of hemiacetals. |
Common Pitfalls
-
Double Peaks (Derivatization): PFBHA forms syn and anti isomers around the C=N bond. You must sum the areas of both peaks for accurate quantitation.
-
Ghost Peaks (Direct Injection): If the injector is >200°C, DFA-ethyl hemiacetal can crack to form ethanol and free DFA, which may polymerize. Use a cool inlet or On-Column injection if available.
-
Water Management: DFA hydrates are sticky. For Method A, ensure the final solvent is dry Acetonitrile to prevent column phase degradation.
References
-
Royal Society of Chemistry. Analytical Methods: Derivatization of aldehydes with PFBHA for GC-MS. Retrieved from
-
National Institutes of Health (NIH). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved from
-
BenchChem. Spectroscopic Characterization of Fluoroacetaldehyde Reaction Products: A Comparative Guide. Retrieved from
-
ChemicalBook. this compound Ethyl Hemiacetal Properties and Safety. Retrieved from
-
PubChem. this compound Compound Summary. Retrieved from
A Comparative Guide to Analytical Methods for Quantifying Residual Ethyl Hemiacetal
For researchers, scientists, and drug development professionals, the precise quantification of residual impurities is a cornerstone of product quality and safety. Ethyl hemiacetal, often an intermediate or a byproduct in synthetic processes involving ethanol and acetaldehyde, represents a critical quality attribute to monitor. Its presence can impact the stability and safety profile of active pharmaceutical ingredients (APIs) and formulated drug products. This guide provides an in-depth comparison of the primary analytical methodologies for its quantification, grounded in field-proven insights and regulatory expectations.
The control of residual solvents and process-related impurities is mandated by regulatory bodies worldwide, with guidelines such as the International Council for Harmonisation's (ICH) Q3C providing strict limits on their presence in pharmaceutical products.[1][2][3][4] Therefore, the selection of a robust, accurate, and reliable analytical method is not merely a technical choice but a regulatory necessity. This document will explore and compare the two most viable chromatographic techniques: Headspace Gas Chromatography (HS-GC) and High-Performance Liquid Chromatography (HPLC), focusing on their principles, practical application, and performance characteristics.
Gas Chromatography (GC): The Gold Standard for Volatiles
Gas chromatography is the natural and most direct analytical choice for quantifying volatile organic compounds like ethyl hemiacetal.[5] The technique separates components of a sample based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column.[6]
Causality Behind Key Experimental Choices in GC
-
Sample Introduction: Static Headspace (HS) The primary challenge in analyzing residual impurities is their presence within a complex sample matrix (e.g., an API or drug product). Direct injection of such a sample can contaminate the GC inlet and column, leading to poor reproducibility and instrument downtime. Static headspace analysis elegantly bypasses this issue.[5][7] The sample is placed in a sealed vial and heated, allowing volatile analytes like ethyl hemiacetal to partition into the gas phase (the "headspace") above the sample.[7] An aliquot of this gas is then injected into the GC. This technique is highly effective because it isolates volatile analytes from non-volatile matrix components, simplifying sample preparation and protecting the instrument.[5]
-
Choice of Diluent The sample must be dissolved in a suitable solvent to ensure homogenous distribution in the headspace vial. The ideal diluent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), has a very high boiling point and excellent solvating properties.[8][9][10] This ensures that the diluent itself does not produce a significant peak in the chromatogram that could interfere with the much more volatile ethyl hemiacetal.
-
Column Selection The choice of GC column is critical for achieving separation from other potential volatile impurities. A mid-polarity column, such as a DB-624 or equivalent (6% cyanopropylphenyl - 94% dimethylpolysiloxane), is the industry standard for residual solvent analysis.[8][11] This stationary phase provides a unique selectivity that effectively resolves a wide range of common solvents, including the polar functional groups present in ethyl hemiacetal.
-
Detector: Flame Ionization Detector (FID) The Flame Ionization Detector (FID) is the workhorse for residual solvent analysis. It offers high sensitivity towards organic compounds, a wide linear dynamic range, and exceptional robustness.[5][9] While Mass Spectrometry (MS) provides greater specificity and structural confirmation, FID is often preferred for routine quality control due to its simplicity, lower cost, and reliability.[5][7]
Workflow for HS-GC-FID Analysis
Caption: Workflow for quantifying ethyl hemiacetal by HS-GC-FID.
High-Performance Liquid Chromatography (HPLC): An Alternative Approach
While GC is the more direct method, HPLC can be adapted for the analysis of ethyl hemiacetal. However, this approach comes with a significant caveat: ethyl hemiacetal lacks a strong chromophore, meaning it does not absorb ultraviolet (UV) light effectively.[12] This makes direct detection by standard HPLC-UV systems highly insensitive and unsuitable for trace-level quantification.
Overcoming the Detection Challenge: Derivatization
To make ethyl hemiacetal "visible" to a UV or fluorescence detector, a process called derivatization is necessary.[13][14][15][16] This involves a chemical reaction that attaches a UV-absorbing or fluorescent molecule (a "tag") to the analyte.[12][14][16]
-
Pre-Column Derivatization: This is the most common approach, where the reaction is performed before the sample is injected into the HPLC system.[15][16] For a hemiacetal, derivatization typically targets the hydroxyl group. A common reagent for this is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the carbonyl group of the aldehyde with which the hemiacetal is in equilibrium, or other reagents that target hydroxyl groups. The resulting derivative is highly UV-active and can be easily detected.[13]
Causality Behind Key Experimental Choices in HPLC
-
The Derivatization Imperative: The choice to use HPLC necessitates derivatization, adding complexity to the sample preparation process.[15] The reaction conditions (temperature, time, pH) must be carefully optimized and controlled to ensure the reaction is complete and reproducible. Incomplete or variable derivatization is a primary source of poor accuracy and precision.[13]
-
Column and Mobile Phase: Once derivatized, the analyte becomes a larger, less polar molecule. A standard reversed-phase C18 column is typically effective for separation.[17][18] The mobile phase usually consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, often run in a gradient mode to ensure adequate separation from reagent peaks and other byproducts.[17]
-
Detector: A Diode Array Detector (DAD) or standard UV detector is used, set to the wavelength of maximum absorbance for the chosen derivatizing agent's chromophore.[17][19]
Workflow for HPLC-UV Analysis with Pre-Column Derivatization
Caption: Workflow for quantifying ethyl hemiacetal by HPLC-UV with derivatization.
Performance Comparison: HS-GC-FID vs. HPLC-UV (Derivatization)
The choice between these two powerful techniques depends on a careful evaluation of their performance characteristics against the specific needs of the laboratory and the product being tested.
| Parameter | Static Headspace GC-FID | HPLC-UV with Pre-Column Derivatization | Rationale & Field Insights |
| Specificity | High | Moderate to High | GC offers excellent separation of volatile compounds based on boiling point and polarity.[6] HPLC specificity depends on resolving the derivatized analyte from excess reagent and reaction byproducts, which can be challenging. |
| Sensitivity (LOD/LOQ) | Excellent | Potentially Excellent | HS-GC is inherently sensitive for volatile analytes, easily reaching low ppm levels required by ICH guidelines.[20][21] The sensitivity of the HPLC method is highly dependent on the efficiency of the derivatization reaction and the molar absorptivity of the tag. |
| Accuracy & Precision | Excellent (RSD <10%) | Good (RSD <15%) | The automated, single-step nature of HS-GC leads to high precision.[11] The multi-step derivatization process in HPLC introduces more potential sources of variability, impacting precision.[13] |
| Linearity | Excellent (r² > 0.99) | Good (r² > 0.99) | Both methods can achieve excellent linearity over the required range, provided the derivatization reaction in HPLC is consistent across concentrations.[11][22] |
| Sample Throughput | High | Low to Moderate | Modern HS autosamplers can run large batches unattended overnight. The manual, multi-step derivatization process for HPLC significantly reduces throughput. |
| Method Complexity | Low | High | HS-GC involves a simple "dissolve, vial, and run" procedure. HPLC requires complex, multi-step chemical reaction optimization and execution for each sample.[15] |
| Robustness | High | Moderate | GC methods for residual solvents are generally very robust. HPLC methods involving derivatization can be sensitive to minor changes in reaction time, temperature, or reagent concentration. |
| Cost (Operational) | Low | Moderate | FID is a low-maintenance detector. HPLC requires more expensive, high-purity solvents, and the cost of derivatizing reagents and disposal must be considered. |
Detailed Experimental Protocols
The following protocols are designed as self-validating systems, incorporating system suitability checks to ensure data integrity, as mandated by Good Manufacturing Practices (GMP) and described in ICH Q2(R1) guidelines.[7]
Protocol 1: Quantitative Analysis of Ethyl Hemiacetal by Static Headspace GC-FID
1. Objective: To quantify residual ethyl hemiacetal in a drug substance using a validated HS-GC-FID method.
2. Reagents and Materials:
-
Ethyl Hemiacetal Reference Standard
-
N,N-Dimethylformamide (DMF), headspace grade
-
20 mL Headspace Vials with PTFE/Silicone Septa
-
Calibrated analytical balance, vortex mixer, and crimper
3. Instrumentation and Conditions:
-
GC System: Agilent 6890 or equivalent with FID
-
Autosampler: Headspace Sampler (e.g., Agilent 7697A)
-
Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness (or equivalent)[8]
-
Carrier Gas: Helium or Nitrogen, constant flow
-
Temperatures: Inlet: 210°C; Detector: 250°C
-
Oven Program: 40°C (hold 5 min), ramp to 180°C at 10°C/min, hold 5 min
-
Headspace Conditions: Vial Temp: 100°C; Loop Temp: 110°C; Transfer Line Temp: 120°C; Incubation Time: 30 min[11]
-
Injection: 1 mL headspace gas, Split Ratio: 5:1[11]
4. Procedure:
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh ~50 mg of ethyl hemiacetal reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with DMF.
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution with DMF. For a typical ICH limit of 5000 ppm (0.5%), if the sample concentration is 50 mg/mL, the working standard should be around 250 µg/mL.
-
Sample Preparation: Accurately weigh ~250 mg of the drug substance into a 20 mL headspace vial. Add exactly 5.0 mL of DMF. Crimp the vial securely.
-
System Suitability Test (SST): Prepare a standard solution at the target concentration. Inject this solution six times. The system is suitable if the Relative Standard Deviation (%RSD) of the peak areas is ≤ 10.0% and the resolution from any adjacent peak is ≥ 1.5.[8]
-
Analysis: Place the prepared sample and standard vials into the headspace autosampler. Run the sequence, including a blank (DMF only) to ensure no interference.
-
Calculation: Construct a linear regression curve from the peak areas of the calibration standards. Determine the concentration of ethyl hemiacetal in the sample preparation from this curve. Calculate the final amount in ppm using the sample weight.
5. Self-Validation Principle: The protocol's integrity is maintained by the mandatory passing of the SST before any sample analysis. The multi-point calibration curve validates linearity for each run. The blank injection confirms specificity.[22]
Protocol 2: Analysis by HPLC-UV with Pre-Column Derivatization (Illustrative Example)
1. Objective: To quantify ethyl hemiacetal via its DNPH derivative.
2. Reagents and Materials:
-
Ethyl Hemiacetal Reference Standard
-
2,4-Dinitrophenylhydrazine (DNPH) solution (in acidified acetonitrile)
-
Acetonitrile and Water (HPLC Grade)
-
Trifluoroacetic Acid (TFA)
-
Autosampler vials
3. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 or equivalent with DAD/UV detector
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 50% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~360 nm (λmax for the DNPH derivative)
4. Procedure:
-
Standard/Sample Preparation: Prepare stock solutions of the standard and sample in acetonitrile.
-
Derivatization:
-
To 1.0 mL of each standard and sample solution in separate vials, add 1.0 mL of the DNPH reagent.
-
Cap the vials and vortex.
-
Heat the vials in a water bath at 60°C for 30 minutes.
-
Cool the vials to room temperature.
-
Transfer to HPLC autosampler vials for analysis.
-
-
System Suitability Test (SST): Prepare a derivatized mid-level standard. Inject six times. The system is suitable if %RSD of peak areas is ≤ 2.0% and the tailing factor is ≤ 2.0.
-
Analysis: Run the sequence, including a derivatized blank to identify reagent peaks.
-
Calculation: Quantify using a calibration curve constructed from the derivatized standards.
5. Self-Validation Principle: The SST ensures the chromatographic system is performing adequately. However, the critical control point is the derivatization step itself. Running standards and samples through the exact same reaction process is essential for accuracy.
Conclusion and Recommendation
For the routine, high-throughput quantification of residual ethyl hemiacetal in pharmaceutical quality control, Static Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) is the unequivocally superior method. Its simplicity, robustness, high sensitivity, and minimal sample preparation requirements align perfectly with the demands of a regulated environment.[5] The technique is specific, accurate, and avoids the significant complexities and potential for error associated with the chemical derivatization required for HPLC analysis.
While HPLC with derivatization is a viable analytical technique, its application for this specific purpose should be reserved for laboratories that lack GC capabilities or for orthogonal validation purposes where a fundamentally different technique is required. The added labor, reagent costs, and method development challenges make it a less efficient choice for routine quality control of this particular volatile impurity.
References
- Analytical Method for the Development and Validation of Residual Solvents in Tigecycline by Gas Chromatography Using Headspace Sampling Technology. Biosciences Biotechnology Research Asia.
- ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. Acta Poloniae Pharmaceutica.
-
Determination of Methanol, Acetaldehyde, and Ethyl Acetate in Thousand Folds of Ethanol Sample by Headspace Gas Chromatography with Mass Spectrometry. ResearchGate. [Link]
-
Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation (ICH). [Link]
-
Development and validation of a headspace GC-MS method to evaluate the interconversion of impurities and the product quality of liquid hand sanitizers. PLOS ONE. [Link]
- Development and validation of a headspace gas chromatographic method for determination of residual solvents in five drug substances. DARU Journal of Pharmaceutical Sciences.
-
Rapid Sample Preparation Followed by a 100% Water Mobile Phase HPLC Analysis for Quantifying Acetamiprid and its N-desmethyl Metabolite, IM-2-1, in Cow's Milk. LCGC International. [Link]
-
Gas-liquid chromatographic analysis of ethanol and acetaldehyde in blood with minimal artifactual acetaldehyde formation. Journal of Pharmacological Methods. [Link]
-
Derivatization procedures and their analytical performances for HPLC determination in bioanalysis. Biomedical Chromatography. [Link]
- A Review on – “Estimation of Residual Solvents by Different Analytical Methods”. World Journal of Pharmacy and Pharmaceutical Sciences.
-
Determination and Quantification of Acetaldehyde, Acetone, and Methanol in Hand Sanitizers Using Headspace GC/MS: Effect of Storage Time and Temperature. ResearchGate. [Link]
-
ICH Q3C (R9) Residual solvents - Scientific guideline. European Medicines Agency (EMA). [Link]
-
Derivatizing Reagents for Detection of Organic Compounds By HPLC. ResearchGate. [Link]
-
Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. [Link]
-
Fast Method for the Determination of Residual Solvents in Radiopharmaceutical Products. ResearchGate. [Link]
-
Dynamic headspace GC-MS method to detect volatile extractables from medical device materials. U.S. Food & Drug Administration (FDA). [Link]
-
ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Therapeutic Goods Administration (TGA), Australia. [Link]
-
Unlocking the Potential of Derivatization Technology in HPLC Analysis. Welch Materials. [Link]
-
Residual Solvents: Alternate Validated Methods. Eurofins. [Link]
-
Automated System for the Gas-Liquid Chromatographic Determination of Acetaldehyde, Ethyl Acetate, and Fusel Oils in Alcoholic Beverages. Journal of AOAC INTERNATIONAL. [Link]
-
Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Molecular and Clinical Oncology. [Link]
-
Analytical Method by Headspace‐Gas Chromatography for Determination of Six Residual Solvents in Losartan Potassium Raw Material. Journal of the Brazilian Chemical Society. [Link]
- Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. Future Journal of Pharmaceutical Sciences.
-
Determination of a robust headspace GC-MS/MS method for analysis of ethyl alcohol and acetaldehyde: clinical application to pharmacokinetics study. BMC Chemistry. [Link]
-
Q3C(R8) Impurities: Guidance for Residual Solvents Guidance for Industry. U.S. Food & Drug Administration (FDA). [Link]
-
Derivatization in HPLC. HTA S.R.L. [Link]
- Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules.
-
Derivatizing Reagents for Detection of Organic Compounds By HPLC. International Journal of Current Research and Review. [Link]
-
ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. European Medicines Agency (EMA). [Link]
-
Gas Chromatography. Chemistry LibreTexts. [Link]
- New RP- HPLC Method Development and Validation for the Estimation of Feropenam. Research Journal of Pharmacy and Technology.
-
Analytical Method Development and Validation for Residual Solvent Test by Gas Chromatographic Technique. International Journal of Research Culture Society. [Link]
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NMR distinction between hemiacetal and hydrate forms of difluoroacetaldehyde
Executive Summary
Difluoroacetaldehyde (DFA) is a critical fluorinated building block in drug discovery, often used to introduce the lipophilic hydrogen bond donor
The Core Challenge: Researchers often observe discrepancies between the "labeled" structure and the observed NMR spectrum due to rapid solvent-dependent equilibria.
The Solution: This guide provides a definitive NMR methodology to distinguish between the Hemiacetal (storage form) and the Hydrate (aqueous reactive form), utilizing solvent-controlled speciation and diagnostic coupling constants.
Mechanistic Background & Equilibrium[1][2][3]
The electron-withdrawing nature of the difluoromethyl group (
Chemical Equilibrium Pathway
The following diagram illustrates the dynamic equilibrium governed by the solvent environment.
Figure 1: Solvent-dependent equilibrium of this compound. The free aldehyde is a transient intermediate.
NMR Characterization: The Distinction Matrix
The distinction relies on three pillars: Solvent Selection , Diagnostic Proton Signals , and Fluorine Coupling Patterns .
Comparative Data Table
| Parameter | Ethyl Hemiacetal ( | Hydrate ( | Free Aldehyde ( |
| Primary Solvent | Neat / Gas Phase | ||
| 5.7 – 5.9 ppm ( | 5.9 – 6.2 ppm ( | ~5.8 ppm ( | |
| Methine | 4.8 – 5.0 ppm ( | 5.2 – 5.4 ppm ( | 9.4 – 9.6 ppm ( |
| Diagnostic Alkyl | Quartet (~3.7 ppm) + Triplet (~1.2 ppm) | Absent (or free EtOH signals) | Absent |
| -125 to -129 ppm | -125 to -128 ppm | -120 to -125 ppm | |
| Coupling | ~54 - 56 Hz | ~53 - 55 Hz | ~52 Hz |
Detailed Spectral Analysis[2]
1. The Hemiacetal (in
)
-
The "Smoking Gun": Look for the ethoxy group signals.[1] A quartet at
3.6–3.8 ppm and a triplet at 1.2 ppm confirm the hemiacetal structure. -
Chirality: The hemiacetal carbon is a stereocenter. While usually racemic, the diastereotopic nature of the methylene protons in the ethyl group (
) can sometimes cause the quartet to appear as a complex multiplet (ABX system) if the resolution is high enough or if chiral auxiliaries are present. -
Coupling: The
proton appears as a triplet of doublets ( ). The large coupling ( ) creates the triplet, and the vicinal coupling to the methine proton ( ) creates the doublet.
2. The Hydrate (in
)
-
Simplification: In
, the ethoxy group is hydrolyzed (releasing free ethanol) or absent if the sample was pure hydrate. -
Methine Shift: The methine proton (
) shifts downfield relative to the hemiacetal due to the presence of two hydroxyl groups. -
Exchange: Hydroxyl protons are not visible in
due to rapid exchange.
Experimental Protocol
To ensure accurate assignment and avoid "ghost" peaks from equilibrium mixtures, follow this strict protocol.
Protocol A: Characterizing the Commercial Material (Hemiacetal)
Objective: Confirm purity of the reagent bottle (usually stored at 4°C).
-
Sampling: Take a 20
L aliquot of the commercial liquid. -
Solvent: Dissolve in 0.6 mL
(treated with anhydrous or stored over molecular sieves to remove acid traces).-
Why? Acid traces catalyze the reversion to aldehyde/hydrate.
-
-
Acquisition: Run a standard
NMR (16 scans). -
Validation:
-
Integrate the
signal (1H). -
Integrate the Ethyl quartet (2H).
-
Pass Criteria: Ratio must be 1:2. If Ethyl signal is < 2H, hydrolysis has occurred.
-
Protocol B: Monitoring Reaction Species (Hydrate Formation)
Objective: Confirm formation of the reactive hydrate species in aqueous media.
-
Sampling: Dissolve substrate in
. -
Equilibration: Allow to stand for 10 minutes.
-
Acquisition: Run
and NMR. -
Validation:
-
Check for the disappearance of the Ethyl quartet (or its shift to the position of free ethanol:
3.65 q, 1.18 t). -
Confirm the methine triplet at
5.3 ppm.
-
Analytical Decision Tree
Use this workflow to determine the species present in your sample tube.
Figure 2: Step-by-step logic for assigning this compound species.
References
-
ChemicalBook. this compound Ethyl Hemiacetal NMR Data & Properties. Retrieved from ChemicalBook Database. Link
-
Sigma-Aldrich. Product Specification: this compound ethyl hemiacetal, 90%. Link
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[2] Journal of Organic Chemistry, 62(21), 7512–7515. (Used for residual solvent/ethanol assignment). Link
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Reference for coupling constants and inductive effects).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
